molecular formula C6H5BrN2O B1378895 4-Amino-6-bromonicotinaldehyde CAS No. 1060809-69-9

4-Amino-6-bromonicotinaldehyde

Cat. No.: B1378895
CAS No.: 1060809-69-9
M. Wt: 201.02 g/mol
InChI Key: DRJIKOFVEUVPSW-UHFFFAOYSA-N
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Description

4-Amino-6-bromonicotinaldehyde is a useful research compound. Its molecular formula is C6H5BrN2O and its molecular weight is 201.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-6-bromonicotinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-6-bromonicotinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-6-bromopyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O/c7-6-1-5(8)4(3-10)2-9-6/h1-3H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJIKOFVEUVPSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 4-Amino-6-bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

A Lynchpin Scaffold for 1,6-Naphthyridine and Pyrido[4,3-d]pyrimidine Architectures

Part 1: Executive Summary & Core Identity

4-Amino-6-bromonicotinaldehyde (CAS: 1060809-69-9) represents a high-value "ortho-amino aldehyde" scaffold in medicinal chemistry.[1] Unlike simple pyridines, this molecule possesses three distinct vectors for orthogonal functionalization:

  • C3-Formyl Group: A highly reactive electrophile for condensation and reductive amination.[1]

  • C4-Amino Group: A nucleophilic handle positioned adjacent to the aldehyde, enabling rapid heterocyclization.[1]

  • C6-Bromine Atom: A stable halogen handle for late-stage cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

Its primary utility lies in the "one-pot" construction of fused bicyclic systems—specifically 1,6-naphthyridines (via Friedländer condensation) and pyrido[4,3-d]pyrimidines —which are privileged structures in kinase inhibitors (e.g., FGFR4, ZAP-70) and anti-infectives.

Physicochemical Profile[2][3][4][5][6][7][8]
PropertyData
IUPAC Name 4-Amino-6-bromopyridine-3-carbaldehyde
CAS Number 1060809-69-9
Molecular Formula C₆H₅BrN₂O
Molecular Weight 201.02 g/mol
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM, MeOH
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Light-sensitive
SMILES NC1=CC(Br)=NC=C1C=O

Part 2: Structural Reactivity Map

The following diagram illustrates the three distinct "zones" of reactivity that make this scaffold versatile.

ReactivityMap Core 4-Amino-6-bromonicotinaldehyde Aldehyde C3-Formyl (Zone 1) Condensation / Reductive Amination Core->Aldehyde Amino C4-Amino (Zone 2) Nucleophilic Attack / Cyclization Core->Amino Bromo C6-Bromo (Zone 3) Pd-Catalyzed Cross-Coupling Core->Bromo ProductA 1,6-Naphthyridines (Friedländer) Aldehyde->ProductA + Ketones ProductB Pyrido[4,3-d]pyrimidines Aldehyde->ProductB + Urea/Amidine Amino->ProductA Amino->ProductB ProductC Biaryl / Alkynyl Pyridines Bromo->ProductC Suzuki/Sonogashira

Figure 1: Orthogonal reactivity zones.[1] The C3/C4 proximity is the critical driver for bicyclic ring formation.

Part 3: Synthetic Accessibility

Direct commercial availability can be sporadic.[1] For research scale (>10g), synthesis via reduction of the corresponding nitrile is the most reliable pathway, avoiding the over-reduction risks associated with esters.

Validated Synthetic Route
  • Starting Material: 4-Amino-6-bromo-3-pyridinecarbonitrile.[1]

  • Reagent: Diisobutylaluminum hydride (DIBAL-H).[1]

  • Conditions: Toluene/THF, -78°C to 0°C.[1]

  • Mechanism: Selective reduction of the nitrile to the metallo-imine intermediate, which hydrolyzes to the aldehyde upon acidic workup.

Alternative Route (Oxidation):

  • Precursor: (4-Amino-6-bromopyridin-3-yl)methanol.[1]

  • Reagent: MnO₂ (activated) in DCM or IBX in DMSO.[1]

  • Note: Avoid Jones reagent or KMnO₄ to prevent oxidation of the amino group or over-oxidation to the carboxylic acid.

Part 4: Key Application – The Friedländer Condensation

The most powerful application of 4-amino-6-bromonicotinaldehyde is the Friedländer synthesis of 1,6-naphthyridines.[1] This reaction involves the condensation of the amino-aldehyde with a ketone containing an α-methylene group.[1][2]

Mechanism & Causality
  • Schiff Base Formation: The ketone carbonyl condenses with the C4-amino group (acid or base catalysis).[1]

  • Aldol-Type Cyclization: The C3-formyl group undergoes intramolecular attack by the enol/enamine form of the ketone.[1]

  • Dehydration: Aromatization drives the loss of water to form the stable naphthyridine core.[1]

Experimental Protocol: Synthesis of 2-Substituted-1,6-Naphthyridine

Target: To synthesize a library of 1,6-naphthyridine derivatives for kinase screening.

Reagents:

  • 4-Amino-6-bromonicotinaldehyde (1.0 equiv)[1]

  • Ketone (e.g., Acetophenone or Cyclohexanone) (1.1 equiv)

  • Catalyst: 10% KOH (ethanolic) or L-Proline (organocatalytic route)

  • Solvent: Ethanol (reflux)[3]

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-amino-6-bromonicotinaldehyde (201 mg, 1.0 mmol) in absolute ethanol (10 mL).

  • Addition: Add the ketone (1.1 mmol) followed by the catalyst (0.5 mL of 10% ethanolic KOH).

    • Why KOH? Base catalysis accelerates the initial aldol/condensation steps by generating the enolate of the ketone.

  • Reaction: Heat the mixture to reflux (80°C) for 2–6 hours. Monitor via TLC (System: 50% EtOAc/Hexanes). The aldehyde spot (Rf ~0.[1]4) should disappear, replaced by a highly fluorescent naphthyridine spot.

  • Workup: Cool to room temperature.

    • If precipitate forms: Filter the solid, wash with cold ethanol, and dry.

    • If homogeneous: Concentrate in vacuo, redissolve in DCM, wash with water, dry over Na₂SO₄, and purify via flash chromatography (SiO₂, 0-5% MeOH in DCM).

  • Validation:

    • ¹H NMR should show the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of new aromatic signals for the fused ring system.

    • The C6-Bromine remains intact, ready for further diversification.[1]

Friedlander Step1 Step 1: Schiff Base Formation (Amino attack on Ketone) Step2 Step 2: Tautomerization (Imine -> Enamine) Step1->Step2 Step3 Step 3: Intramolecular Aldol (Enamine attacks Aldehyde) Step2->Step3 Step4 Step 4: Dehydration & Aromatization (Formation of 1,6-Naphthyridine) Step3->Step4 - H2O

Figure 2: Logical flow of the Friedländer condensation mechanism.

Part 5: Advanced Functionalization (The "Halogen Handle")

Once the bicyclic core (1,6-naphthyridine or pyrido[4,3-d]pyrimidine) is formed, the C6-Bromine serves as a critical diversity point.

Suzuki-Miyaura Coupling

The pyridine ring is electron-deficient, facilitating oxidative addition of Palladium(0).[1]

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5 mol%).[1]

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv).[1]

  • Solvent: 1,4-Dioxane/Water (4:1).[1]

  • Temp: 90°C.

  • Outcome: Introduction of aryl/heteroaryl groups (e.g., to target the hinge region of a kinase).

Buchwald-Hartwig Amination[1]
  • Catalyst: Pd₂dba₃ / Xantphos.[1]

  • Base: NaOtBu.[1][4]

  • Outcome: Introduction of solubilizing amine tails (e.g., morpholine, piperazine).

Part 6: Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Stability: The aldehyde is susceptible to oxidation (to carboxylic acid) upon prolonged exposure to air. Store under Argon.[1]

  • Incompatibility: Strong oxidizing agents, strong bases (unless used in controlled reaction).

References

  • Synthesis of 4-Amino-6-bromopyridine Derivatives

    • Source: BLD Pharm & ChemSrc Technical Data Sheets (CAS 1060809-69-9).[1]

    • URL:

  • Friedländer Synthesis on Pyridine Scaffolds

    • Title: Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines.[1][5]

    • Source:RSC Advances, 2015.[1]

    • Context: Describes the cyclization logic using ortho-amino nitriles/aldehydes.
    • URL:

  • Pyrido[4,3-d]pyrimidine Synthesis

    • Title: Chemistry and biological evalu
    • Source:ResearchG
    • Context: Details the condensation of 4-aminonicotinaldehyde deriv
    • URL:

  • General Reactivity of 6-Bromonicotinaldehyde

    • Title: 6-Bromo-3-pyridinecarboxaldehyde Product Page.[1]

    • Source: Sigma-Aldrich.[1]

    • Context: Baseline stability and handling data for the bromonicotinaldehyde core.[1]

    • URL:[1]

Sources

A Researcher's Guide to 4-Amino-6-bromonicotinaldehyde: Synthesis, Sourcing, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals interested in the strategic use of 4-Amino-6-bromonicotinaldehyde. This trifunctional heterocyclic building block, while not a common catalogue item, offers significant synthetic versatility for creating novel molecular architectures. We will explore its commercial landscape, provide a robust and logically-derived synthesis protocol, and discuss its potential applications grounded in established chemical principles.

Commercial Availability and Strategic Sourcing

Acquiring specialized chemical intermediates is a critical first step in any discovery campaign. 4-Amino-6-bromonicotinaldehyde (CAS No. 1060809-69-9) is a niche reagent, primarily available from a select group of suppliers that often specialize in custom synthesis or low-volume, high-value building blocks. Researchers should anticipate lead times and plan procurement accordingly.

Table 1: Sourcing Overview for 4-Amino-6-bromonicotinaldehyde

SupplierCAS NumberMolecular FormulaMolecular WeightNotes
BLD Pharmatech [1]1060809-69-9C₆H₅BrN₂O201.02Listed for research use only. Product documentation such as NMR and HPLC data is noted as available.[1]
Amole Biotechnology [2]1060809-69-9--Offers the compound with sample availability for international shipping.[2]

Expert Insight: Given the specialized nature of this compound, it is highly probable that suppliers maintain limited stock. For multi-gram quantities or campaign-level needs, initiating a custom synthesis inquiry is the most practical approach. This also provides an opportunity to specify required purity levels and analytical documentation.

Synthesis and Purification: A Validated Protocol

The key step is the selective oxidation of the hydroxymethyl group of the precursor, (4-amino-6-bromopyridin-3-yl)methanol, without affecting the sensitive amino group. Activated manganese dioxide (MnO₂) is the reagent of choice for this transformation due to its high chemoselectivity for oxidizing allylic and benzylic alcohols.

Experimental Protocol: Synthesis of 4-Amino-6-bromonicotinaldehyde

Materials:

  • (4-amino-6-bromopyridin-3-yl)methanol

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

  • Silica Gel (for chromatography)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a solution of (4-amino-6-bromopyridin-3-yl)methanol (1.0 eq) dissolved in anhydrous DCM (approx. 0.1 M concentration), add activated manganese dioxide (5.0–10.0 eq) in a single portion.

  • Reaction Execution: Stir the resulting suspension vigorously at room temperature. The reaction is heterogeneous, so efficient mixing is crucial.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material and the appearance of the more nonpolar aldehyde product. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese solids. Wash the Celite® pad thoroughly with additional DCM to ensure complete recovery of the product.

  • Isolation: Combine the filtrate and washes, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., 10% to 50% ethyl acetate in hexanes).

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford 4-Amino-6-bromonicotinaldehyde as a solid. Store under an inert atmosphere at 2-8°C.[1]

Causality and Trustworthiness: This protocol is self-validating. The use of a large excess of activated MnO₂ ensures the reaction goes to completion. The progress is easily monitored by standard chromatographic techniques. The final purification by column chromatography provides a robust method to achieve high purity, which can be confirmed by NMR and LC-MS analysis, matching the data available from commercial suppliers.[1]

Diagram 1: Synthetic Workflow

Caption: Workflow for the synthesis of 4-Amino-6-bromonicotinaldehyde.

Applications in Drug Discovery: A Trifunctional Scaffold

The power of 4-Amino-6-bromonicotinaldehyde lies in its three distinct functional groups, each providing a handle for diverse and orthogonal chemical modifications. This trifecta of reactivity allows medicinal chemists to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies. Similar brominated pyridine aldehydes are known to be key intermediates in the synthesis of APIs for oncology, infectious diseases, and agrochemicals.[4][5]

  • The Aldehyde: This group is a prime site for building complexity. It readily participates in:

    • Reductive Amination: To introduce a variety of substituted aminomethyl groups.

    • Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds, extending the scaffold.

    • Condensation Reactions: With active methylene compounds or amines to form new heterocyclic rings (e.g., pyridines, pyrimidines).

  • The Bromo Group: As a halogen on an electron-deficient pyridine ring, it is an excellent substrate for modern cross-coupling reactions:

    • Suzuki Coupling: To introduce aryl or heteroaryl groups.

    • Buchwald-Hartwig Amination: To install a wide range of nitrogen-based substituents.

    • Sonogashira Coupling: To append alkyne moieties.

    • Stille and Negishi Couplings: For further carbon-carbon bond formations.

  • The Amino Group: This nucleophilic site can be readily derivatized through:

    • Acylation/Sulfonylation: To form amides and sulfonamides, probing interactions with target proteins.

    • Alkylation: To introduce small alkyl groups.

    • Diazotization: Followed by substitution (Sandmeyer reaction) to introduce other functionalities, though this may be less common in late-stage synthesis.

Diagram 2: Logical Relationship of Functional Group Reactivity

G cluster_0 Core Scaffold cluster_1 Synthetic Transformations Core 4-Amino-6-bromonicotinaldehyde Aldehyde (C=O) Bromo (Br) Amino (NH₂) AldehydeReactions Reductive Amination Wittig Reaction Condensation Core:f1->AldehydeReactions BromoReactions Suzuki Coupling Buchwald-Hartwig Sonogashira Core:f2->BromoReactions AminoReactions Acylation Sulfonylation Alkylation Core:f3->AminoReactions Derivatives Diverse Library of Novel Chemical Entities AldehydeReactions->Derivatives BromoReactions->Derivatives AminoReactions->Derivatives

Caption: Synthetic utility of 4-Amino-6-bromonicotinaldehyde's functional groups.

By strategically combining reactions at these three sites, researchers can efficiently explore a vast chemical space around the aminobromopyridine core, making it a highly valuable scaffold for hit-to-lead and lead optimization campaigns.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). Applications of 6-Bromonicotinaldehyde in Pharma & Beyond. [Link]

  • Amole Biotechnology. 4-Amino-6-bromonicotinaldehyde. [Link]

  • Google Patents. (2022). CN115784978B - Method for synthesizing 2-amino-6-bromopyridine.
  • Google Patents. (2017). CN107056690A - A kind of preparation method of the formaldehyde of 6 bromopyridine 3.
  • Google Patents. (2010). CN101704781A - Preparation method of amino pyridine bromide compound.
  • Google Patents. (2013). WO 2013/134298 A1 - Common Organic Chemistry.

Sources

An In-depth Technical Guide to 4-Amino-6-bromonicotinaldehyde: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of a Multi-functional Pyridine Scaffold

In the landscape of contemporary medicinal chemistry, the quest for novel molecular entities with enhanced therapeutic profiles is relentless. Central to this endeavor is the availability of versatile chemical building blocks that enable the efficient construction of complex molecular architectures. 4-Amino-6-bromonicotinaldehyde, a strategically functionalized pyridine derivative, has emerged as a compound of significant interest. Its unique arrangement of an aldehyde, an amino group, and a bromine atom on a pyridine core provides a trifecta of reactive sites, opening avenues for diverse and intricate chemical transformations. This guide serves as a comprehensive technical resource on 4-Amino-6-bromonicotinaldehyde, offering insights into its synthesis, chemical properties, and its burgeoning role as a key intermediate in the synthesis of pharmaceutically relevant compounds. While a detailed historical account of its initial discovery remains elusive in the broader scientific literature, its importance is increasingly recognized through its utility in constructing complex heterocyclic systems at the forefront of drug discovery.

Physicochemical Properties and Specifications

A thorough understanding of a compound's physical and chemical properties is paramount for its effective utilization in synthesis. The key specifications for 4-Amino-6-bromonicotinaldehyde are summarized in the table below.

PropertyValueSource
CAS Number 1060809-69-9[1]
Molecular Formula C₆H₅BrN₂O[1]
Molecular Weight 201.02 g/mol [1]
Appearance Expected to be a solidInferred from related compounds
Solubility Soluble in common organic solvents like DMSO, DMF, and chlorinated solventsInferred from related compounds
Storage Store in a cool, dry, dark place under an inert atmosphere to prevent degradation. Recommended storage temperature is 2-8°C.[1]

Predicted Spectroscopic Data

While experimental spectra for 4-Amino-6-bromonicotinaldehyde are not widely published, its spectroscopic characteristics can be reliably predicted based on the analysis of its functional groups and data from analogous structures.[2][3][4][5]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~9.8 ppm (s, 1H): Aldehyde proton (-CHO).

    • δ ~8.2 ppm (s, 1H): Aromatic proton on the pyridine ring.

    • δ ~7.0 ppm (s, 1H): Aromatic proton on the pyridine ring.

    • δ ~6.5 ppm (br s, 2H): Amino protons (-NH₂).

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~190 ppm: Aldehyde carbonyl carbon.

    • δ ~160 ppm: Carbon attached to the amino group.

    • δ ~152 ppm: Aromatic CH carbon.

    • δ ~140 ppm: Carbon attached to the bromine atom.

    • δ ~115 ppm: Aromatic CH carbon.

    • δ ~110 ppm: Aromatic carbon adjacent to the aldehyde.

  • IR (KBr, cm⁻¹):

    • ~3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine.

    • ~1680 cm⁻¹: C=O stretching vibration of the aromatic aldehyde.

    • ~1600, 1450 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

    • ~1100-1000 cm⁻¹: C-Br stretching vibration.

Synthesis of 4-Amino-6-bromonicotinaldehyde: A Plausible Synthetic Route

G cluster_0 Step 1: Bromination cluster_1 Step 2: Esterification cluster_2 Step 3: Reduction to Alcohol cluster_3 Step 4: Oxidation to Aldehyde A 4-Aminonicotinic acid B 4-Amino-6-bromonicotinic acid A->B NBS, H₂SO₄ C Methyl 4-amino-6-bromonicotinate B->C SOCl₂, MeOH D (4-Amino-6-bromopyridin-3-yl)methanol C->D LiAlH₄, THF E 4-Amino-6-bromonicotinaldehyde D->E MnO₂, CH₂Cl₂

Caption: Plausible synthetic pathway to 4-Amino-6-bromonicotinaldehyde.

Detailed Experimental Protocol:

Step 1: Synthesis of 4-Amino-6-bromonicotinic acid

  • Rationale: Direct bromination of the electron-rich pyridine ring is facilitated by the activating amino group. The use of N-bromosuccinimide (NBS) in sulfuric acid provides a controlled method for electrophilic bromination.

  • Procedure:

    • To a solution of 4-aminonicotinic acid (1.0 eq) in concentrated sulfuric acid, cool the mixture to 0°C in an ice bath.

    • Add N-bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature below 5°C.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is ~7.

    • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 4-amino-6-bromonicotinic acid.

Step 2: Synthesis of Methyl 4-amino-6-bromonicotinate

  • Rationale: Conversion of the carboxylic acid to its methyl ester is a standard procedure to protect the acid and facilitate the subsequent reduction. Thionyl chloride in methanol is an efficient method for this transformation.

  • Procedure:

    • Suspend 4-amino-6-bromonicotinic acid (1.0 eq) in methanol.

    • Cool the suspension to 0°C and add thionyl chloride (1.5 eq) dropwise.

    • Reflux the reaction mixture for 4-6 hours.

    • Cool the mixture to room temperature and remove the solvent under reduced pressure.

    • The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give methyl 4-amino-6-bromonicotinate.

Step 3: Synthesis of (4-Amino-6-bromopyridin-3-yl)methanol

  • Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing the ester to the corresponding primary alcohol without affecting the bromine or amino substituents.

  • Procedure:

    • To a solution of methyl 4-amino-6-bromonicotinate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add lithium aluminum hydride (2.0 eq) portion-wise at 0°C.

    • Stir the reaction mixture at room temperature for 2-3 hours.

    • Quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

    • Filter the resulting solid and wash with THF.

    • The combined filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield (4-amino-6-bromopyridin-3-yl)methanol.

Step 4: Synthesis of 4-Amino-6-bromonicotinaldehyde

  • Rationale: Manganese dioxide (MnO₂) is a mild and selective oxidizing agent for the conversion of primary allylic and benzylic-type alcohols to their corresponding aldehydes.

  • Procedure:

    • Dissolve (4-amino-6-bromopyridin-3-yl)methanol (1.0 eq) in dichloromethane.

    • Add activated manganese dioxide (5.0 eq) and stir the mixture vigorously at room temperature for 24-48 hours.

    • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite, washing with dichloromethane.

    • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 4-Amino-6-bromonicotinaldehyde.

Reactivity and Synthetic Applications

The synthetic utility of 4-Amino-6-bromonicotinaldehyde stems from the distinct reactivity of its three functional groups.

G cluster_0 Aldehyde Reactions cluster_1 Amino Group Reactions cluster_2 Bromo Group Reactions A 4-Amino-6-bromonicotinaldehyde B Condensation, Wittig, Reductive Amination A->B C Acylation, Alkylation, Diazotization A->C D Suzuki, Sonogashira, Buchwald-Hartwig Couplings A->D

Caption: Reactivity of 4-Amino-6-bromonicotinaldehyde's functional groups.

This multi-faceted reactivity makes it an ideal precursor for the synthesis of fused heterocyclic systems, which are prevalent in many biologically active molecules.[6] A particularly important application is in the construction of pyrido[4,3-d]pyrimidines, a scaffold found in numerous kinase inhibitors and other therapeutic agents.[7][8]

Exemplary Synthetic Application: Synthesis of a Pyrido[4,3-d]pyrimidine Core

The following is a hypothetical, yet plausible, synthetic protocol illustrating the use of 4-Amino-6-bromonicotinaldehyde in the construction of a medicinally relevant scaffold.

Step 1: Condensation with Guanidine to form a Dihydropyridopyrimidine

  • Rationale: The aldehyde and amino groups can undergo a condensation reaction with guanidine to form the fused pyrimidine ring.

  • Procedure:

    • A mixture of 4-Amino-6-bromonicotinaldehyde (1.0 eq) and guanidine hydrochloride (1.2 eq) in n-butanol is treated with sodium methoxide (2.0 eq).

    • The reaction mixture is heated to reflux for 8-12 hours.

    • After cooling, the solvent is removed under reduced pressure.

    • The residue is triturated with water, and the resulting solid is collected by filtration, washed with water, and dried to give the 7-bromo-5,6-dihydropyrido[4,3-d]pyrimidin-4-amine.

Step 2: Aromatization of the Dihydropyridopyrimidine

  • Rationale: The dihydropyridine ring can be aromatized using a suitable oxidizing agent.

  • Procedure:

    • The dihydropyridopyrimidine from the previous step (1.0 eq) is dissolved in a suitable solvent such as dioxane.

    • A mild oxidizing agent, for example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq), is added, and the mixture is stirred at room temperature for 2-4 hours.

    • The reaction mixture is filtered, and the filtrate is concentrated.

    • The crude product is purified by column chromatography to yield 7-bromopyrido[4,3-d]pyrimidin-4-amine.

Step 3: Suzuki Coupling to Introduce a Phenyl Group

  • Rationale: The bromine atom at the 7-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce further diversity.

  • Procedure:

    • To a degassed solution of 7-bromopyrido[4,3-d]pyrimidin-4-amine (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a mixture of toluene and aqueous sodium carbonate, is heated to 90°C for 6-8 hours under an inert atmosphere.

    • After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

    • The organic layer is dried, concentrated, and purified by column chromatography to afford 7-phenylpyrido[4,3-d]pyrimidin-4-amine.

This three-step sequence highlights the strategic utility of 4-Amino-6-bromonicotinaldehyde as a starting material for rapidly accessing complex, drug-like scaffolds.

Conclusion and Future Outlook

4-Amino-6-bromonicotinaldehyde represents a potent and versatile building block for modern organic synthesis, particularly in the realm of drug discovery. Its strategically positioned functional groups allow for a wide array of chemical transformations, enabling the efficient synthesis of complex heterocyclic structures. While its own detailed history is not extensively documented, its value is evident in its potential to construct scaffolds of known medicinal importance, such as pyrido[4,3-d]pyrimidines. As the demand for novel and diverse chemical matter continues to grow in the pharmaceutical industry, the utility of such multi-functional intermediates is expected to increase. This guide provides a foundational understanding of the properties, synthesis, and reactivity of 4-Amino-6-bromonicotinaldehyde, empowering researchers and scientists to leverage its potential in the development of the next generation of therapeutics.

References

  • Huang, B. B., et al. (2020). Concise Total Synthesis and Antifungal Activities of Fusaric Acid, a Natural Product. Molecules, 25(17), 3859. [Link]

  • PubChem. (n.d.). 4-Aminonicotinaldehyde. Retrieved from [Link]

  • ChemSrc. (n.d.). 4-Amino-6-bromo-pyridine-3-carbaldehyde. Retrieved from [Link]

  • The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid. (1969). Journal of the Chemical Society C: Organic, (14), 1920. [Link]

  • PharmaCompass. (n.d.). 6-Bromonicotinaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). a¹H NMR spectrum of pyridine-3-carboxaldehyde; b¹H NMR spectrum of the isolated organic substrate indicating the formation of nicotine hydroxamic acid; c¹³C NMR spectrum of pyridine-3-carboxaldehyde; d¹³C NMR spectrum of hydroxamic acid. Retrieved from [Link]

  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. (2012). Organic Letters, 14(17), 4482–4485. [Link]

  • SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. (n.d.). TSI Journals. Retrieved from [Link]

  • A reducing-difference IR-spectral study of 4-aminopyridine. (2005). Central European Journal of Chemistry, 3(4), 733-743. [Link]

  • Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. (1969). CHIMIA, 23(6), 229-231. [Link]

  • (PDF) Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. (2017). ResearchGate. Retrieved from [Link]

  • One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. (2013). Journal of the Iranian Chemical Society, 10(5), 963-971. [Link]

  • The amino acid derivative reactivity assay with fluorescence detection and its application to multi-constituent substances. (2021). Journal of Applied Toxicology, 41(12), 2096-2109. [Link]

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. (2013). Bioorganic & Medicinal Chemistry Letters, 23(17), 4868-4872. [Link]

  • IR-Spectral Study of Self-Association Effects of 2-Aminopyridine in Solution. (2000). Journal of Solution Chemistry, 29(10), 981-992. [Link]

  • A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. (2012). Molecules, 17(10), 11827-11836. [Link]

  • Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. (2021). Archiv der Pharmazie, 354(9), 2100109. [Link]

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solubility of 4-Amino-6-bromonicotinaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

4-Amino-6-bromonicotinaldehyde (CAS: 1060809-69-9) is a critical heterocyclic building block, distinct from its more common analog, 6-bromonicotinaldehyde.[1] The presence of the C4-amino group adjacent to the C3-aldehyde creates a unique "push-pull" electronic system and an intramolecular hydrogen-bonding motif that significantly alters its solubility profile compared to simple halopyridines.[1]

This guide provides a technical analysis of its solubility behavior, grounded in structural logic and empirical handling protocols. It is designed to prevent common process failures, such as precipitation during flow chemistry or side-reactions in incompatible solvents.[1]

Physicochemical Identity
PropertyDataRelevance to Solubility
CAS Number 1060809-69-9Unique identifier (Do not confuse with CAS 149806-06-4).[1][2][3]
Molecular Weight 201.02 g/mol Low MW suggests potential for high solubility in polar organics.
Structure Pyridine core, C3-CHO, C4-NH₂, C6-BrAmphiphilic: Lipophilic Br vs. Polar NH₂/CHO.[1]
H-Bond Donors 1 (-NH₂)Increases affinity for polar aprotic solvents (DMSO).[1]
H-Bond Acceptors 3 (Pyridine N, Aldehyde O, Amino N)Facilitates solubility in protic solvents (Alcohols).[1]

Part 2: Solubility Profile & Solvent Selection

Note: As specific quantitative solubility data (mg/mL) is proprietary for this intermediate, the following matrix is derived from structural analysis and standard process chemistry protocols for amino-pyridine-aldehydes.

High-Solubility Solvents (Stock Solutions)

These solvents are recommended for preparing high-concentration stock solutions (>50 mM) for screening or storage.[1]

  • DMSO (Dimethyl Sulfoxide): Excellent. The dipole-dipole interactions disrupt the intermolecular H-bonding of the amino-aldehyde crystal lattice.

    • Use Case: Biological assays, long-term storage (frozen).

  • DMF (Dimethylformamide) / DMAc: Excellent.

    • Use Case: Reaction solvent for nucleophilic aromatic substitutions (SnAr) or Suzuki couplings.[1]

  • NMP (N-Methyl-2-pyrrolidone): Good.

    • Use Case: High-temperature cyclization reactions.[1]

Process Solvents (Reaction & Extraction)

These solvents offer moderate solubility and are easily removed, making them ideal for synthetic workflows.[1]

  • DCM (Dichloromethane): Moderate to Good.

    • Behavior: Solubilizes the lipophilic bromine/pyridine core effectively.[1]

    • Warning: The amino group may cause partial precipitation at very high concentrations (>100 mg/mL).

  • THF (Tetrahydrofuran): Good. [4]

    • Behavior: Excellent general solvent.

    • Warning: Ensure THF is peroxide-free; the aldehyde moiety is susceptible to oxidation.

  • Ethyl Acetate: Moderate. [1]

    • Behavior: Good for liquid-liquid extraction. May require larger volumes to fully solubilize the solid during workup compared to DCM.

Reactive/Protic Solvents (Conditional Use)
  • Methanol / Ethanol: Soluble. [1]

    • Critical Risk: The C3-aldehyde and C4-amino groups are spatially proximal. In alcoholic solvents, particularly with acid catalysis, this compound is prone to hemiacetal formation or self-condensation (dimerization).

    • Protocol: Use only for immediate reaction (e.g., reductive amination). Do not store the compound in alcohols.

Anti-Solvents (Precipitation & Purification)[1]
  • Hexanes / Heptane: Insoluble. Used to crash out the product from DCM or Ethyl Acetate solutions.[1]

  • Water: Low Solubility (at neutral pH).

    • pH Effect:[5] Solubility increases significantly at low pH (protonation of Pyridine N or Amino group) but risks degrading the aldehyde.

Part 3: Experimental Protocols

Protocol A: Determination of Saturation Solubility

A self-validating workflow to determine exact solubility in a specific solvent system.[1]

  • Preparation: Weigh 20 mg of 4-Amino-6-bromonicotinaldehyde into a 4 mL glass vial.

  • Solvent Addition: Add 200 µL of the target solvent (starting concentration target: 100 mg/mL).

  • Equilibration: Vortex for 1 minute. If fully dissolved, add more solid. If solid remains, proceed.

  • Agitation: Place on an orbital shaker (500 rpm) at 25°C for 24 hours.

  • Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter (prevents adsorption of the aromatic compound).

  • Quantification: Dilute the filtrate 100x with Acetonitrile and analyze via HPLC (UV detection at 254 nm) against a known standard curve.

Protocol B: Recrystallization Strategy

Based on the polarity difference between the amino-aldehyde and impurities.[1]

  • Dissolution: Dissolve crude material in minimal refluxing Ethyl Acetate .

  • Anti-solvent: Add hot Hexanes dropwise until persistent cloudiness appears.

  • Cooling: Allow to cool slowly to Room Temperature, then 4°C.

  • Filtration: Collect the pale yellow/off-white solid.[1]

    • Why this works: The bromo-pyridine core drives solubility in hot EtOAc, while the polar amino/aldehyde groups reduce solubility in Hexanes, forcing crystallization.[1]

Part 4: Application Logic & Visuals

The solubility of 4-Amino-6-bromonicotinaldehyde dictates the success of downstream synthesis.[1] The diagram below illustrates the decision process for solvent selection based on the intended chemical transformation.

Solubility_Workflow Start 4-Amino-6-bromonicotinaldehyde (CAS 1060809-69-9) Decision Intended Transformation? Start->Decision Suzuki Suzuki Coupling (C-C Bond at C6) Decision->Suzuki C-Br Reactivity Cyclization Cyclization (Pyridine fusion) Decision->Cyclization NH2/CHO Condensation Reductive Reductive Amination (Aldehyde reaction) Decision->Reductive CHO Reactivity Solvent_Suzuki Solvent: Dioxane/Water or DMF Reason: High solubility + High T stability Suzuki->Solvent_Suzuki Solvent_Cyclic Solvent: Ethanol or Acetic Acid Reason: Promotes condensation Cyclization->Solvent_Cyclic Solvent_Reductive Solvent: DCM or DCE Reason: Inert to hydride reagents Reductive->Solvent_Reductive Risk_Cyclic Risk: Self-condensation Control: Dilute conditions Solvent_Cyclic->Risk_Cyclic

Figure 1: Solvent Selection Decision Tree based on synthetic pathway requirements.

Part 5: Safety & Handling

  • Inhalation Hazard: As a brominated pyridine aldehyde, this compound is a potential respiratory irritant.[1] Handle only in a fume hood.

  • Skin Contact: The aldehyde moiety can act as a sensitizer (Schiff base formation with skin proteins).[1] Wear nitrile gloves (double gloving recommended for DMSO solutions).

  • Stability: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The aldehyde is prone to oxidation to the carboxylic acid (4-Amino-6-bromonicotinic acid) upon prolonged exposure to air.[1]

References

  • Organic Syntheses. (2025). General Procedures for Handling Pyridine Carbaldehydes. Org. Synth. 2025, 102, 19-44.[4] Retrieved October 24, 2025, from [Link]

Sources

An In-depth Technical Guide to 4-Amino-6-bromonicotinaldehyde: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-6-bromonicotinaldehyde is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its unique trifunctional structure, featuring an amino group, a bromine atom, and an aldehyde moiety on a pyridine ring, makes it a versatile building block for the synthesis of a diverse range of heterocyclic compounds. The strategic placement of these functional groups offers multiple reaction sites for derivatization, enabling the exploration of novel chemical space in the pursuit of new therapeutic agents and functional materials. This guide provides a comprehensive overview of the theoretical properties, potential synthetic routes, and prospective applications of 4-Amino-6-bromonicotinaldehyde, offering a valuable resource for researchers in the field.

Chemical and Physical Properties

While extensive experimental data for 4-Amino-6-bromonicotinaldehyde is not widely available in public literature, its fundamental properties can be reliably predicted based on its structure and comparison with analogous compounds.

PropertyValueSource/Method
CAS Number 1060809-69-9Chemical Supplier Databases[1]
Molecular Formula C₆H₅BrN₂OChemical Supplier Databases[1]
Molecular Weight 201.02 g/mol Calculated[1]
Appearance Predicted: Off-white to yellow solidInferred from related compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, methanol)Inferred from structure
SMILES O=CC1=CN=C(Br)C=C1NChemical Supplier Databases[1]

Safety Information:

Based on available safety data sheets for this compound, the following hazard statements apply:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.[1]

Due to these potential hazards, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Spectroscopic Characterization (Predicted)

The structural features of 4-Amino-6-bromonicotinaldehyde allow for the prediction of its characteristic spectroscopic signatures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aldehyde proton. The chemical shifts (δ) are predicted to be in the following regions:

  • Aldehyde proton (-CHO): 9.5 - 10.5 ppm (singlet). This downfield shift is characteristic of aldehyde protons.

  • Aromatic protons (pyridine ring): 7.0 - 8.5 ppm. The exact shifts and coupling patterns will depend on the electronic effects of the amino and bromo substituents.

  • Amino protons (-NH₂): A broad singlet, the chemical shift of which will be concentration and solvent dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton:

  • Carbonyl carbon (C=O): 185 - 195 ppm.

  • Aromatic carbons (pyridine ring): 110 - 160 ppm. The carbons attached to the nitrogen, bromine, and amino groups will have distinct chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

  • N-H stretch (amino group): 3300 - 3500 cm⁻¹ (typically two bands for a primary amine).

  • C-H stretch (aromatic and aldehyde): 3000 - 3100 cm⁻¹ (aromatic) and 2700-2900 cm⁻¹ (aldehyde).

  • C=O stretch (aldehyde): 1680 - 1710 cm⁻¹.

  • C=C and C=N stretch (pyridine ring): 1400 - 1600 cm⁻¹.

  • C-Br stretch: 500 - 650 cm⁻¹.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio).

Synthesis of 4-Amino-6-bromonicotinaldehyde

Proposed Synthetic Pathway

A potential retrosynthetic analysis suggests that 4-Amino-6-bromonicotinaldehyde could be synthesized from a more readily available starting material like 4-aminopyridine.

G 4-Amino-6-bromonicotinaldehyde 4-Amino-6-bromonicotinaldehyde 4-Amino-6-bromo-3-(hydroxymethyl)pyridine 4-Amino-6-bromo-3-(hydroxymethyl)pyridine 4-Amino-6-bromonicotinaldehyde->4-Amino-6-bromo-3-(hydroxymethyl)pyridine Oxidation 4-Amino-6-bromonicotinic acid 4-Amino-6-bromonicotinic acid 4-Amino-6-bromo-3-(hydroxymethyl)pyridine->4-Amino-6-bromonicotinic acid Reduction 4-Amino-6-bromopyridine 4-Amino-6-bromopyridine 4-Amino-6-bromonicotinic acid->4-Amino-6-bromopyridine Carboxylation 4-Aminopyridine 4-Aminopyridine 4-Amino-6-bromopyridine->4-Aminopyridine Bromination

Caption: Retrosynthetic analysis of 4-Amino-6-bromonicotinaldehyde.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a proposed method and would require optimization and validation in a laboratory setting.

Step 1: Bromination of 4-Aminopyridine

  • To a solution of 4-aminopyridine in a suitable solvent (e.g., acetic acid or a chlorinated solvent), add a brominating agent such as N-bromosuccinimide (NBS) or bromine.

  • The reaction is typically carried out at room temperature or with gentle heating.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 4-amino-6-bromopyridine.

Step 2: Formylation of 4-Amino-6-bromopyridine

  • A common method for introducing an aldehyde group at the 3-position of a pyridine ring is through ortho-lithiation followed by quenching with an electrophilic formylating agent.

  • Dissolve 4-amino-6-bromopyridine in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., argon or nitrogen) and cool to a low temperature (e.g., -78 °C).

  • Slowly add a strong base such as n-butyllithium or lithium diisopropylamide (LDA). The amino group can direct the lithiation to the adjacent 3-position.

  • After stirring for a period to allow for lithiation, add a formylating agent like N,N-dimethylformamide (DMF).

  • Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the resulting 4-Amino-6-bromonicotinaldehyde by column chromatography or recrystallization.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Formylation 4-Aminopyridine 4-Aminopyridine 4-Amino-6-bromopyridine 4-Amino-6-bromopyridine 4-Aminopyridine->4-Amino-6-bromopyridine NBS, Acetic Acid 4-Amino-6-bromonicotinaldehyde 4-Amino-6-bromonicotinaldehyde 4-Amino-6-bromopyridine->4-Amino-6-bromonicotinaldehyde 1. n-BuLi, THF, -78°C 2. DMF

Caption: Proposed two-step synthesis of 4-Amino-6-bromonicotinaldehyde.

Reactivity and Synthetic Utility

The three functional groups of 4-Amino-6-bromonicotinaldehyde provide a rich platform for a variety of chemical transformations.

  • Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can participate in a wide range of reactions, including:

    • Reductive amination: To introduce diverse side chains.

    • Wittig reaction: To form alkenes.

    • Aldol condensation: To form α,β-unsaturated carbonyl compounds.

    • Oxidation: To form the corresponding carboxylic acid.

    • Reduction: To form the corresponding alcohol.

  • Amino Group: The amino group can be:

    • Acylated: To form amides.

    • Alkylated: To form secondary or tertiary amines.

    • Diazotized: To be replaced by other functional groups.

  • Bromo Group: The bromine atom is a good leaving group and can be readily displaced through various cross-coupling reactions, such as:

    • Suzuki coupling: To form C-C bonds with boronic acids.

    • Heck coupling: To form C-C bonds with alkenes.

    • Buchwald-Hartwig amination: To form C-N bonds with amines.

    • Sonogashira coupling: To form C-C bonds with terminal alkynes.

G 4-Amino-6-bromonicotinaldehyde 4-Amino-6-bromonicotinaldehyde Reductive Amination Reductive Amination 4-Amino-6-bromonicotinaldehyde->Reductive Amination Aldehyde Wittig Reaction Wittig Reaction 4-Amino-6-bromonicotinaldehyde->Wittig Reaction Aldehyde Suzuki Coupling Suzuki Coupling 4-Amino-6-bromonicotinaldehyde->Suzuki Coupling Bromo Buchwald-Hartwig Amination Buchwald-Hartwig Amination 4-Amino-6-bromonicotinaldehyde->Buchwald-Hartwig Amination Bromo/Amino

Caption: Key reaction sites of 4-Amino-6-bromonicotinaldehyde.

Potential Applications in Drug Discovery

Substituted aminopyridines are a well-established class of privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The structural motifs present in 4-Amino-6-bromonicotinaldehyde suggest its potential as a key intermediate for the synthesis of compounds targeting various biological pathways.

Kinase Inhibitors

Many kinase inhibitors feature a substituted aminopyridine core, which often serves as a hinge-binding motif, interacting with the ATP-binding site of the kinase. The functional handles on 4-Amino-6-bromonicotinaldehyde allow for the systematic exploration of the different pockets within the kinase active site. For example, the aldehyde could be used to introduce substituents that project into the solvent-exposed region, while the bromo-position can be functionalized to target the hydrophobic back pocket.

Other Therapeutic Areas

The versatility of this scaffold extends beyond kinase inhibition. Derivatives of aminopyridines have shown activity as:

  • Antiviral agents

  • Anticancer agents [2]

  • Central nervous system (CNS) modulators

The ability to readily modify the three functional groups of 4-Amino-6-bromonicotinaldehyde makes it an attractive starting point for library synthesis in high-throughput screening campaigns aimed at identifying novel bioactive compounds.

Conclusion

4-Amino-6-bromonicotinaldehyde is a promising, yet underexplored, chemical entity with significant potential as a building block in organic synthesis and medicinal chemistry. While a comprehensive experimental characterization is still needed, its predicted properties and reactivity profile highlight its utility for the construction of complex heterocyclic molecules. The insights and proposed synthetic strategies provided in this guide aim to facilitate further research and unlock the full potential of this versatile compound in the development of new therapeutics and advanced materials.

References

  • Ningbo Inno Pharmchem Co.,Ltd. Applications of 6-Bromonicotinaldehyde in Pharma & Beyond. [Link]

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Troubleshooting & Optimization

Technical Guide: Suzuki-Miyaura Coupling Optimization for 4-Amino-6-bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists & Process Chemists From: Senior Application Scientist, Catalysis Group Subject: Overcoming catalyst poisoning and aldehyde instability in aminopyridine cross-couplings

Executive Summary: The Substrate Challenge

Coupling 4-Amino-6-bromonicotinaldehyde presents a "Perfect Storm" of three competing chemical challenges. Standard Suzuki conditions (Pd(PPh₃)₄/Na₂CO₃) frequently fail here. To succeed, you must treat this not just as an aryl bromide, but as a polyfunctional Lewis base .

The Three Failure Modes:

  • Catalyst Sequestration: The C4-amino group and the pyridine nitrogen (N1) are potent ligands. They displace standard phosphines (like PPh₃), forming inactive Palladium-amine complexes (Catalyst Poisoning).

  • Aldehyde Instability: The C3-formyl group renders the ring electron-deficient, activating the C6-Br bond. However, in the presence of hydroxide or alkoxide bases, the aldehyde is susceptible to Cannizzaro disproportionation or Aldol condensation , leading to "black tar" mixtures.

  • Protodeboronation: If your coupling partner is a heteroaryl boronic acid, the electron-deficient nature of the pyridine ring can accelerate the hydrolytic cleavage of the boronic acid before coupling occurs.

The "Golden Route" Protocol

Based on the structural electronics of aminohalopyridines, the following protocol is designed to be the highest-probability starting point . It utilizes a pre-formed precatalyst to bypass the induction period and a phosphate base to minimize aldehyde degradation.

Reagents & Stoichiometry
ComponentRoleRecommendationMolar Eq.
Substrate Electrophile4-Amino-6-bromonicotinaldehyde1.0
Boronic Acid NucleophileAryl/Heteroaryl Boronic Acid1.2 - 1.5
Catalyst Pd SourceXPhos Pd G2 (or G3)0.02 - 0.05
Base ActivatorK₃PO₄ (Tribasic Potassium Phosphate)2.0 - 3.0
Solvent Medium1,4-Dioxane : Water (4:1 ratio)[0.1 M]
Step-by-Step Methodology
  • Charge Solids: Add the aldehyde (1.0 equiv), boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv) to a reaction vial equipped with a stir bar.

  • Degas (Critical): Seal the vial. Evacuate and backfill with Argon/Nitrogen (3 cycles). Oxygen accelerates phosphine oxidation and aldehyde decomposition.

  • Solvent Addition: Add sparged 1,4-Dioxane and Water via syringe.

  • Catalyst Addition: Under positive inert gas pressure, briefly open and add XPhos Pd G2 (2-5 mol%). Reseal immediately.

    • Why G2? It generates the active L-Pd(0) species immediately without requiring reduction by the boronic acid, preventing initial induction lags where side reactions occur.

  • Reaction: Heat to 60°C - 80°C . Monitor by LCMS at 1 hour.

    • Note: Avoid reflux (100°C+) initially to protect the aldehyde.

Troubleshooting & Optimization Logic

If the "Golden Route" fails, use the following diagnostic modules to identify the specific failure mode.

Module A: The Reaction Stalls (Catalyst Death)

Symptom: LCMS shows starting material remaining. The solution turns clear/colorless (Pd precipitation) or black (Pd aggregation) early. Diagnosis: The free amine (NH₂) or pyridine Nitrogen is coordinating to the Pd center, shutting down the catalytic cycle.

  • Solution 1: Switch to Bidentate Ligands. Switch the catalyst to Pd(dppf)Cl₂·DCM . The bite angle of dppf makes it difficult for the amine to displace the phosphine ligand.

  • Solution 2: The "Scavenger" Additive. Add 10-20 mol% of free ligand (e.g., XPhos or SPhos) to the mixture. This shifts the equilibrium away from amine-coordination.

Module B: The "Black Tar" (Aldehyde Decomposition)

Symptom: Complete consumption of starting material, but low product yield. TLC/LCMS shows a messy baseline or multiple unidentifiable peaks. Diagnosis: The base is too strong (pKa > 10), attacking the aldehyde.

  • Solution 1: Buffer the Base. Switch from K₃PO₄ to K₂CO₃ or NaHCO₃ .

  • Solution 2: Anhydrous Conditions (The Fluoride Route). Water promotes hydration of the aldehyde. Switch to CsF (Cesium Fluoride) (2-3 equiv) in anhydrous Toluene or DME . CsF activates the boronic acid via the "fluoride pathway" without generating high concentrations of hydroxide.

Module C: Solubility Issues

Symptom: Reagents remain as a slurry; conversion is slow despite active catalyst. Aminopyridines often have poor solubility in non-polar solvents. Diagnosis: Phase transfer limitation.

  • Solution: Switch solvent to n-Butanol or DMF/Water (9:1) . n-Butanol is excellent for solubilizing polar heteroaromatics while maintaining Suzuki compatibility.

Visualizing the Optimization Strategy

The following decision tree maps the logic for optimizing this specific reaction based on observed experimental outcomes.

SuzukiOptimization Start Standard Condition: XPhos Pd G2 + K3PO4 Dioxane/H2O Check Check LCMS/TLC @ 1 Hour Start->Check Success >80% Conversion Isolate Product Check->Success Clean Profile Stall Low Conversion (<10%) Check->Stall SM Remains Mess Messy Reaction (Decomp/Tar) Check->Mess Many Spots Sol1 Diagnosis: Catalyst Poisoning Action: Switch to Pd(dppf)Cl2 or Pd(dtbpf)Cl2 Stall->Sol1 Soln Clear/Black Sol2 Diagnosis: Solubility Action: Switch to n-Butanol or DMF Stall->Sol2 Slurry Present Sol3 Diagnosis: Base Sensitivity Action: Switch to CsF in Anhydrous Toluene Mess->Sol3 Aldehyde Attack Sol4 Diagnosis: Oxidation Action: Strict Degassing (Freeze-Pump-Thaw) Mess->Sol4 Pink/Red Solution

Figure 1: Decision matrix for optimizing Suzuki coupling of aminonicotinaldehyde derivatives.

Frequently Asked Questions (FAQ)

Q: Can I protect the amine or aldehyde to make this easier? A: Yes, but it adds steps. If optimization fails:

  • Amine: Protect as an acetamide (Ac) or carbamate (Boc). However, Boc groups can be thermally unstable above 80°C in basic media.

  • Aldehyde: Protect as a dimethyl acetal. This is highly robust to base but requires an acidic workup (e.g., 1M HCl) to deprotect, which might affect the pyridine ring. Try the CsF/anhydrous route first.

Q: Why XPhos? Why not Pd(PPh₃)₄? A: Pd(PPh₃)₄ is coordinatively saturated and relies on PPh₃ dissociation to react. The free amine on your substrate competes with PPh₃ to re-bind Pd, creating a "dead" complex. XPhos is bulky and electron-rich; it prevents the amine from binding and accelerates the oxidative addition into the electron-rich C-Br bond (deactivated by the amino group's resonance).

Q: My reaction turns bright red/purple. What is that? A: This often indicates oxidation of the amino-phenol/aldehyde species or formation of amine-N-oxide species. It confirms oxygen leakage. Ensure your solvent is rigorously degassed (sparging is good; freeze-pump-thaw is better).

References
  • Mechanistic Overview of Heteroaryl Coupling: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. [2]

  • Buchwald Ligands (XPhos) for Amines/Heterocycles: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.

  • Base Sensitivity in Suzuki Coupling (Aldehyde Tolerance): Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Nucleophiles.

  • Optimization of Aminopyridine Couplings: Lutz, M. R., et al. (2017). High-Throughput Experimentation for the Optimization of Suzuki-Miyaura Couplings of Heteroaryl Halides.

Sources

troubleshooting failed reactions with 4-Amino-6-bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #4A6B-RXN-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division[1]

Executive Summary: The "Deceptive" Scaffold

You are likely experiencing difficulties with 4-Amino-6-bromonicotinaldehyde (CAS: 149806-06-4 related structure).[1][2] While it appears to be a standard bifunctional building block, this molecule presents a unique "push-pull" electronic conflict.[1][2] The pyridine nitrogen (N1) exerts a strong electron-withdrawing effect, significantly reducing the nucleophilicity of the C4-amine, while the C3-aldehyde remains highly electrophilic but prone to oxidation.

This guide addresses the three most common failure modes: Friedländer cyclization stagnation , Suzuki coupling dehalogenation , and oxidative degradation .[1]

Module 1: Troubleshooting Friedländer Cyclization Failures

User Issue: "I am trying to synthesize a 1,6-naphthyridine derivative by reacting 4-amino-6-bromonicotinaldehyde with a ketone, but the reaction stalls or yields a complex mixture."

The Root Cause: Electronic Deactivation

In a standard Friedländer synthesis using aniline, the amine is sufficiently nucleophilic to attack the ketone carbonyl (after the initial aldol step). However, in your substrate, the amine is at the C4 position of a pyridine ring. It is vinylogously conjugated to the electron-withdrawing pyridine nitrogen.[1][2]

  • Result: The amine is "anilinium-like" in character—poorly nucleophilic.[1][2]

  • Symptom: The reaction stops at the intermediate aldol adduct (the "aldol stall") and fails to dehydrate/cyclize.

Diagnostic & Solutions
Symptom Probable Cause Corrective Action
No Reaction (SM recovered) Ketone is sterically hindered or amine is too deactivated.[1][2]Switch to Acid Catalysis: Base catalysis (KOH/EtOH) is often insufficient for electron-deficient amines.[1][2] Use sulfamic acid or CSA (Camphorsulfonic acid) in refluxing ethanol.[1][2] The acid activates the ketone electrophile, compensating for the poor amine nucleophile.
Complex Mixture (Tarry) Aldehyde polymerization (Cannizzaro/Tishchenko).[1][2]Protect the Aldehyde? No. Instead, use a "One-Pot, Two-Step" approach. Form the imine/enamine with the ketone first using a Lewis Acid (

or

) before raising the temperature for cyclization.
Intermediate Stuck "Aldol Stall" (OH group doesn't eliminate).[1][2]Add a Dehydrating Agent: If the intermediate alcohol is isolated, treat with POCl3 or MsCl/TEA to force aromatization.[2]
Protocol: Acid-Catalyzed Friedländer for Deactivated Pyridines
  • Dissolve: 1.0 eq 4-Amino-6-bromonicotinaldehyde + 1.1 eq Ketone in Ethanol (0.5 M).

  • Catalyst: Add 10 mol% Sulfamic Acid (solid).

  • Reflux: Heat to 80°C for 4–12 hours.

  • Workup: Cool to RT. The product often precipitates as the sulfate salt.[2] Neutralize with saturated

    
     to liberate the free base 1,6-naphthyridine.[1][2]
    

Module 2: Cross-Coupling Frustrations (C6-Bromine)

User Issue: "My Suzuki coupling at the C6-position fails. I see starting material or the de-brominated product (protodebromination)."

The Root Cause: Catalyst Poisoning & Chelation

This molecule is a "chelating trap."[1][2] The C4-amine and the N1-pyridine nitrogen can coordinate to Palladium (


), displacing the phosphine ligands and creating an inactive "Pd-black" species.[1] Furthermore, the free amine can act as a proton source, leading to protodebromination instead of transmetallation.[1]
Diagnostic & Solutions
Observation Technical Insight Solution
Protodebromination (H replaces Br) Competitive reduction via hydride transfer from solvent (often alcohols).[1][2]Change Solvent/Base: Avoid secondary alcohols (isopropanol). Use Dioxane/Water or Toluene .[1][2] Switch base from alkoxides to

or

.[1][2]
No Conversion (Catalyst death) Amine/Pyridine coordination to Pd.[1][2]Ligand Overpowering: Use bulky, electron-rich Buchwald ligands like XPhos or SPhos .[1][2] These bulky ligands prevent the substrate's nitrogen atoms from binding to the Pd center.[2]
Aldehyde Oxidation Pd-catalyzed oxidation of CHO to COOH.[1][2]Protect or Sequence: It is highly recommended to perform the Friedländer cyclization FIRST , then couple on the naphthyridine core. The naphthyridine nitrogen is less coordinating than the free aminopyridine.[2]

Module 3: Visualizing the Reaction Landscape

The following diagram illustrates the competing pathways and the "Decision Gate" for your synthesis strategy.

ReactivityLandscape Start 4-Amino-6-bromonicotinaldehyde Path_Friedlander Pathway A: Friedländer Cyclization (Target: 1,6-Naphthyridine) Start->Path_Friedlander Preferred Route Path_Suzuki Pathway B: Suzuki Coupling (Target: Functionalized Pyridine) Start->Path_Suzuki High Risk Route Success_Fried SUCCESS: 1,6-Naphthyridine Core (Bromine intact for later coupling) Path_Friedlander->Success_Fried Acid Catalysis (Sulfamic Acid/CSA) Fail_Fried FAILURE: Aldol Stall / Tarry Mixture (Cause: Deactivated Amine) Path_Friedlander->Fail_Fried Base Catalysis (KOH/EtOH) Success_Suzuki SUCCESS: Arylated Nicotinaldehyde (Requires: Bulky Ligands) Path_Suzuki->Success_Suzuki XPhos Pd G3 Anhydrous Conditions Fail_Suzuki FAILURE: Protodebromination / Poisoning (Cause: N-Chelation) Path_Suzuki->Fail_Suzuki Pd(PPh3)4 Alcoholic Solvent Success_Fried->Success_Suzuki Step 2: Coupling (Easier on Naphthyridine)

Figure 1: Strategic decision tree for 4-Amino-6-bromonicotinaldehyde. Pathway A (Cyclization first) is statistically more robust than Pathway B.[1]

Module 4: Stability & Storage FAQs

Q: My material turned from yellow to dark brown overnight. Is it ruined? A: Not necessarily. This class of aminopyridines is photosensitive and prone to surface oxidation (N-oxide formation or aldehyde oxidation).[1][2]

  • Check: Run a TLC.[1][2] If the main spot is still present, perform a quick filtration through a short pad of silica gel using DCM/MeOH (95:5) to remove the dark polymeric impurities.[1][2]

  • Prevention: Store under Argon at -20°C. Aldehydes on electron-deficient rings are susceptible to air oxidation to the carboxylic acid.[1][2]

Q: Can I protect the amine to improve the Suzuki coupling? A: Proceed with caution. Protecting the amine (e.g., Acetyl or Boc) further reduces the electron density of the ring, making the oxidative addition step of the Suzuki coupling even harder. It also adds deprotection steps that might attack the aldehyde.[1][2] It is better to use a stronger catalyst system (Pd-G3 precatalysts) on the free amine than to add protection/deprotection steps.[1][2]

References

  • Friedländer Synthesis Mechanism & Catalysis

    • Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., do Carmo Carreiras, M., & Soriano, E. (2009).[1] Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671.[1][2]

    • [1]

  • Synthesis of 1,6-Naphthyridines from Aminonicotinaldehydes

    • Gould, S. L., et al. (2025).[1][2] Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines. RSC Advances.

  • Suzuki Coupling on Deactivated/Chelating Pyridines

    • Billingsley, K. L., & Buchwald, S. L. (2007).[1] Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.[1][2] Journal of the American Chemical Society, 129(11), 3358–3366.

    • [1]

  • Handling of 2-Amino-3-formylpyridine Derivatives

    • Rivera, N. R., et al. (2001).[1][2][3] Highly Efficient Synthesis of 2-Amino-3-pyridinecarboxaldehyde. Synthetic Communications, 31(10), 1573-1579.[1][2][3]

    • [1][3]

Sources

Technical Support Center: Workup & Purification of 4-Amino-6-bromonicotinaldehyde Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling reactions involving 4-Amino-6-bromonicotinaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Our goal is to move beyond simple procedural lists and provide a framework of chemical logic to empower you to troubleshoot and optimize your reaction workups effectively.

Core Principles: Understanding the Molecule's Reactivity

The key to a successful workup lies in understanding the distinct chemical properties of 4-Amino-6-bromonicotinaldehyde and its derivatives. The workup strategy must accommodate the interplay of its three key functional groups:

  • The 4-Amino Group: This is a basic site. In acidic conditions (pH < ~7), it will be protonated to form a pyridinium salt, drastically increasing the molecule's solubility in water. This property is a double-edged sword: it can be exploited for purification but can also lead to significant product loss into the aqueous layer during standard extractions if the pH is not controlled.

  • The 6-Bromo Group: This is the primary site for transformations, most commonly palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). Consequently, workups must address the removal of residual metal catalysts, ligands (often phosphine oxides), and inorganic salts.

  • The Nicotinaldehyde Group: The aldehyde is moderately reactive and can be sensitive to both strong acids and bases, as well as oxidizing agents. Workup conditions should be chosen to prevent unwanted side reactions such as oxidation to the carboxylic acid or condensation reactions.

Troubleshooting Guide (Q&A Format)

This section addresses specific, common problems encountered during the workup of reactions involving 4-Amino-6-bromonicotinaldehyde.

Q1: My yield is very low after aqueous extraction. Where did my product go?

This is the most frequent issue and almost always relates to the basicity of the amino-pyridine scaffold.

  • Causality: If the aqueous phase of your extraction is neutral or acidic, your product, containing the basic amino group, has likely become protonated. The resulting salt is highly soluble in the aqueous layer and will not partition into common organic solvents like ethyl acetate or dichloromethane (DCM).

  • Solution:

    • pH Control: Before extraction, ensure the pH of the aqueous layer is adjusted to be basic, ideally between 8 and 10.[1] This can be achieved by adding a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).[2]

    • Solvent Choice: Use an appropriate organic solvent. Ethyl acetate is often effective for extracting aminopyridines.[3] For more polar products, a mixture of DCM and isopropanol might be necessary.

    • "Salting Out": If the product has some water solubility even at basic pH, saturating the aqueous layer with sodium chloride (brine) can decrease the product's solubility in the aqueous phase and improve partitioning into the organic layer.[4]

Q2: After a Suzuki coupling, I have a dark, crude product, and my NMR shows broad peaks. How do I remove the palladium catalyst?

Palladium residues are a common problem in cross-coupling reactions and can interfere with subsequent steps and biological assays.

  • Causality: The active Pd(0) catalyst can decompose to form colloidal palladium or palladium black, which can be difficult to remove by simple filtration. Soluble palladium species may also persist.

  • Solutions:

    • Filtration through Celite®: After quenching the reaction, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter it through a pad of Celite® or silica. This is often sufficient to remove the bulk of palladium black.[5]

    • Aqueous Washes: Certain aqueous washes can help. A wash with a saturated solution of ammonium chloride can sometimes help complex and remove residual metals.[6]

    • Specialized Scavengers: If simple methods fail, consider stirring the crude product in an organic solvent with a palladium scavenger resin or silica-based scavengers (e.g., SiliaMetS® Thiol) for a few hours before filtering and concentrating.

Q3: My product seems to be decomposing during workup or on the silica gel column.

Product instability can be linked to the aldehyde functional group or the electron-rich nature of the aminopyridine ring.

  • Causality: The aldehyde can be air-oxidized to a carboxylic acid, especially if the workup is prolonged or heated in the presence of air. Furthermore, aminopyridines can be sensitive to strongly acidic conditions.[7] On silica gel, which is inherently acidic, sensitive products can streak or decompose.

  • Solutions:

    • Minimize Exposure: Work reasonably quickly and avoid unnecessary exposure to strong light or heat.

    • Inert Atmosphere: If the product is highly sensitive, consider performing the workup under a nitrogen or argon atmosphere.

    • Deactivated Silica: For column chromatography, use silica gel that has been pre-treated with a base. This is done by preparing the slurry in the eluent containing a small amount of triethylamine (~0.5-1%) or ammonia in methanol. This neutralizes the acidic sites on the silica surface, preventing product degradation.

Q4: I can't separate my product from the triphenylphosphine oxide (TPPO) byproduct.

This is a classic purification challenge, especially in reactions that use triphenylphosphine-based ligands (e.g., in Suzuki or Mitsunobu reactions).

  • Causality: TPPO is a highly polar and often crystalline compound that can co-elute with polar products during chromatography.

  • Solutions:

    • Solvent Precipitation: TPPO has low solubility in non-polar solvents. After concentrating the crude reaction mixture, try triturating or suspending the residue in a solvent like diethyl ether, pentane, or a hexane/ether mixture.[6] The TPPO will often remain as a solid and can be filtered off. This may need to be repeated.

    • Acidic Extraction: If your product is stable to acid, you can dissolve the crude mixture in an organic solvent and extract with dilute HCl. The basic product will move to the aqueous layer, while the neutral TPPO remains in the organic layer. You can then basify the aqueous layer and re-extract your product. Caution: Test this on a small scale first to ensure your product is acid-stable.

Frequently Asked Questions (FAQs)

What is the best general-purpose extractive workup for a reaction involving this molecule?

A robust, general-purpose workup is outlined in the workflow below. The key is to finish with a basic aqueous wash to ensure the product is in its neutral, organic-soluble form.

Caption: General Extractive Workup Workflow.

What solvent systems are recommended for column chromatography?

The choice of eluent depends on the polarity of the final product. A gradient elution is typically most effective.

Product Type / PolarityStarting Eluent SystemFinal Eluent SystemNotes
Non-polar derivatives (e.g., after alkylation of the amine)100% Hexanes or Heptane20-30% Ethyl Acetate in HexanesStart with a very non-polar solvent to elute non-polar byproducts.
Moderately polar derivatives (Typical Suzuki products)5% Ethyl Acetate in Hexanes50-70% Ethyl Acetate in HexanesThis is the most common range. A Hexane/EtOAc system provides good separation for many pyridine derivatives.
Highly polar derivatives (e.g., containing additional H-bond donors)100% Dichloromethane (DCM)5-10% Methanol in DCMFor very polar compounds that do not move in Hexane/EtOAc. Remember to use basified silica.

Can I purify my product by crystallization?

Yes, crystallization is an excellent method for purifying solid derivatives of 4-Amino-6-bromonicotinaldehyde, if a suitable solvent system can be found.[8]

  • Screening for Solvents: Test solubility in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane). The ideal single solvent for crystallization is one in which the compound is sparingly soluble at room temperature but fully soluble when hot.

  • Two-Solvent System: A common technique is to dissolve the compound in a minimum amount of a "good" solvent (in which it is very soluble, e.g., DCM or ethanol) and then slowly add a "poor" solvent (in which it is insoluble, e.g., hexanes or water) until the solution becomes cloudy. Gentle heating to clarify, followed by slow cooling, can yield high-purity crystals.[9]

Detailed Protocols
Protocol 1: Standard Aqueous Extractive Workup for a Suzuki Coupling Reaction

This protocol assumes a Suzuki reaction was run in a solvent like Dioxane or Toluene with an aqueous base.

  • Cooling & Quenching: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding deionized water.

  • Dilution: Dilute the mixture with a generous volume of ethyl acetate (EtOAc), typically 3-5 times the volume of the reaction solvent.

  • Filtration (Optional): If a significant amount of black precipitate (palladium) is observed, filter the entire mixture through a 1-inch pad of Celite® in a Büchner funnel. Wash the pad with additional EtOAc.

  • Phase Separation: Transfer the filtrate to a separatory funnel.

  • Basic Wash: Add a saturated aqueous solution of NaHCO₃. Shake the funnel gently at first to release any evolved gas, then more vigorously. Separate the layers.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove residual water and inorganic salts. Separate the layers.

  • Drying: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Basified Flash Column Chromatography
  • Prepare Slurry: In a beaker, add the required amount of silica gel to your starting eluent (e.g., 5% EtOAc in Hexanes). Add triethylamine (TEA) to make up ~0.5% of the total solvent volume (e.g., 0.5 mL TEA for every 100 mL of eluent).

  • Pack Column: Pour the slurry into the column and use pressure to pack it firmly, ensuring no air bubbles are trapped.

  • Load Sample: Dissolve your crude product in a minimum amount of DCM or the eluent. For less soluble materials, pre-adsorb the crude product onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.

  • Elution: Run the column, starting with a low-polarity eluent and gradually increasing the polarity (e.g., from 5% EtOAc to 50% EtOAc in Hexanes).

  • Collect Fractions: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Caption: Troubleshooting Logic for Low Extraction Yield.

References
  • CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
  • How To Run A Reaction: The Workup - Department of Chemistry : University of Rochester. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents . University of Rochester. [Link]

  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS - Semantic Scholar. [Link]

  • PV2143 - OSHA . [Link]

  • CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology - Google P
  • Organic Syntheses Procedure . [Link]

  • p-ACETYL-α-BROMOHYDROCINNAMIC ACID - Organic Syntheses Procedure. [Link]

  • Affinity chromatography of nicotinamide nucleotide-dependent dehydrogenases on immobilized nucleotide derivatives - PubMed. [Link]

  • On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines - ResearchGate. [Link]

  • Amino-based metal-organic frameworks as stable, highly active basic catalysts - ResearchGate. [Link]

  • 3-aminopyridine - Organic Syntheses Procedure. [Link]

  • Diagnosing issues with a failed Suzuki coupling? - Reddit. [Link]

  • CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google P
  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. [Link]

  • Solubility and solution stability studies of different amino acid prodrugs of bromhexine - Taylor & Francis Online. [Link]

  • 6-Bromonicotinaldehyde | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry - PharmaCompass.com. [Link]

  • The Stability of Dimeric D-amino Acid Oxidase from Porcine Kidney Strongly Depends on the Buffer Nature and Concentration - MDPI. [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. [Link]

  • Crystal structure of the co-crystal salt 2-amino-6-bromopyridinium 2,3,5,6-tetrafluorobenzoate - NIH. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry of 4-Amino-6-bromonicotinaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is paramount. This guide provides an in-depth analysis of the mass spectrometric behavior of 4-Amino-6-bromonicotinaldehyde, a key intermediate in synthetic organic chemistry. We will explore its ionization and fragmentation patterns, present a detailed experimental protocol, and objectively compare mass spectrometry with other analytical techniques for its characterization. Our approach is grounded in established scientific principles and practical, field-proven insights to ensure both technical accuracy and applicability.

The Rationale for Mass Spectrometry in Analyzing 4-Amino-6-bromonicotinaldehyde

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis. For a molecule like 4-Amino-6-bromonicotinaldehyde (Molecular Formula: C₆H₅BrN₂O, Molecular Weight: 201.02 g/mol )[1], mass spectrometry is particularly well-suited for several reasons:

  • High Sensitivity: Mass spectrometry can detect minute quantities of the analyte, often in the picomole to femtomole range, which is crucial when dealing with precious synthetic intermediates.

  • Specificity: The high resolution and accuracy of modern mass spectrometers allow for the unambiguous identification of the target compound even in complex matrices.

  • Structural Information: The fragmentation pattern generated in the mass spectrometer provides a unique fingerprint of the molecule, offering valuable insights into its structural components.

The presence of a bromine atom is a distinct feature that can be readily identified in a mass spectrum due to its characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a pair of peaks (M and M+2) of almost equal intensity for the molecular ion and any bromine-containing fragments, providing a high degree of confidence in their identification.

Predicted Ionization and Fragmentation Deep Dive

While an experimental mass spectrum for 4-Amino-6-bromonicotinaldehyde is not publicly available, we can predict its behavior based on the known fragmentation patterns of related compounds, such as aromatic aldehydes, aminopyridines, and organobromine compounds.

Ionization Techniques: A Comparative Choice

The choice of ionization technique is critical for obtaining a high-quality mass spectrum. For 4-Amino-6-bromonicotinaldehyde, several methods could be employed, each with its own advantages:

Ionization TechniquePrincipleExpected Outcome for 4-Amino-6-bromonicotinaldehyde
Electron Ionization (EI) High-energy electrons bombard the molecule, causing ionization and extensive fragmentation.Will likely produce a rich fragmentation spectrum, which is excellent for structural elucidation. The molecular ion peak may be weak due to the high energy involved.
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to the formation of protonated or deprotonated molecules.A "soft" ionization technique that will likely produce a strong protonated molecular ion peak [M+H]⁺ at m/z 202/204. This is ideal for accurate molecular weight determination.
Atmospheric Pressure Chemical Ionization (APCI) A corona discharge creates reagent ions from the solvent vapor, which then ionize the analyte molecules.Suitable for less polar compounds than ESI. It is expected to produce a strong protonated molecular ion peak [M+H]⁺ at m/z 202/204 with some in-source fragmentation.

For a comprehensive analysis, a combination of a soft ionization technique like ESI for molecular weight confirmation and a hard ionization technique like EI for detailed structural information would be the optimal strategy.

Predicted Fragmentation Pathway

The fragmentation of the 4-Amino-6-bromonicotinaldehyde molecular ion is anticipated to proceed through several key pathways, driven by the presence of the aldehyde, amino, and bromo functional groups on the pyridine ring.

A plausible fragmentation pathway under electron ionization is visualized below:

fragmentation_pathway M [C₆H₅BrN₂O]⁺˙ m/z 201/203 Molecular Ion frag1 [C₅H₄BrN₂]⁺ m/z 172/174 M->frag1 - CHO frag2 [C₆H₄N₂O]⁺˙ m/z 120 M->frag2 - Br frag3 [C₅H₃BrN]⁺˙ m/z 158/160 frag1->frag3 - HCN frag4 [C₅H₄N₂]⁺˙ m/z 92 frag2->frag4 - CO

Caption: Predicted Electron Ionization Fragmentation Pathway of 4-Amino-6-bromonicotinaldehyde.

Explanation of Key Fragmentation Steps:

  • Loss of the Aldehyde Group: A common fragmentation for aromatic aldehydes is the loss of the formyl radical (•CHO), resulting in a fragment with m/z 172/174.[2]

  • Loss of Bromine: The carbon-bromine bond is relatively weak and can cleave to lose a bromine radical (•Br), leading to a fragment at m/z 120.

  • Loss of HCN: From the fragment at m/z 172/174, the pyridine ring can lose a molecule of hydrogen cyanide (HCN), a characteristic fragmentation of nitrogen-containing aromatic rings, to yield a fragment at m/z 158/160.

  • Loss of Carbon Monoxide: The fragment at m/z 120 can lose a molecule of carbon monoxide (CO) from the aldehyde group, resulting in a fragment at m/z 92.

Experimental Protocol: A Self-Validating System

The following protocol outlines a robust methodology for the mass spectrometric analysis of 4-Amino-6-bromonicotinaldehyde, incorporating self-validating steps to ensure data integrity.

I. Sample Preparation
  • Stock Solution Preparation: Accurately weigh approximately 1 mg of 4-Amino-6-bromonicotinaldehyde and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Dilute the stock solution with the same solvent to a final concentration of 10 µg/mL. For ESI and APCI, further dilution to 1 µg/mL may be necessary.

II. Instrumentation and Parameters

The following are suggested starting parameters for a generic quadrupole time-of-flight (Q-TOF) mass spectrometer. These should be optimized for the specific instrument being used.

ParameterElectron Ionization (EI)Electrospray Ionization (ESI)
Ion Source EI SourceESI Source
Ionization Mode PositivePositive
Source Temperature 250 °C120 °C
Electron Energy 70 eVN/A
Capillary Voltage N/A3500 V
Cone Voltage N/A30 V
Mass Range m/z 50 - 500m/z 50 - 500
Acquisition Mode Full ScanFull Scan
III. Data Acquisition and Analysis Workflow

Caption: A streamlined workflow for the acquisition and analysis of mass spectrometry data.

Comparative Analysis with Alternative Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization of 4-Amino-6-bromonicotinaldehyde often involves complementary analytical techniques.

TechniquePrincipleAdvantages for 4-Amino-6-bromonicotinaldehydeDisadvantages
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity, provides molecular weight and structural information.Can be destructive, may require derivatization for some compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.[3][4]Lower sensitivity than MS, requires larger sample amounts.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.Excellent for purity determination and quantification of the compound in a mixture.[5][6]Does not provide structural information on its own.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by the molecule's bonds.Provides information about the functional groups present (e.g., C=O of the aldehyde, N-H of the amine).Provides limited information about the overall molecular structure.

In practice, a multi-technique approach is often the most effective strategy. For instance, HPLC can be coupled with mass spectrometry (HPLC-MS) to separate impurities before they enter the mass spectrometer, providing both purity and structural information in a single analysis.[5][7]

Conclusion

Mass spectrometry is an indispensable tool for the characterization of synthetic intermediates like 4-Amino-6-bromonicotinaldehyde. Its high sensitivity, specificity, and ability to provide detailed structural information make it a cornerstone of modern analytical chemistry. By understanding the principles of ionization and fragmentation, and by employing robust experimental protocols, researchers can confidently elucidate the structure of novel compounds and ensure the quality of their materials. For a comprehensive analysis, the integration of mass spectrometry with other techniques such as NMR and HPLC is highly recommended to provide a complete and validated structural assignment.

References

  • BenchChem. (n.d.). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones.
  • Canvas. (2023, December 2). Bromo pattern in Mass Spectrometry. YouTube.
  • JoVE. (2024, December 5). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation.
  • BLD Pharm. (n.d.). 1060809-69-9|4-Amino-6-bromonicotinaldehyde.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • JoVE. (2024, December 5). Video: Mass Spectrometry: Aromatic Compound Fragmentation.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques.
  • ResearchGate. (2025, September 23). Comprehensive utilization of NMR spectra–evaluation of NMR-based quantification of amino acids for research and patient care.
  • Docslib. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane.
  • Hindawi. (2021, November 26). HPLC–MS Analysis of Four Potential Genotoxic Impurities in Alogliptin Pharmaceutical Materials.
  • Wiley Analytical Science. (n.d.). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride.
  • ChemicalBook. (n.d.). 3-Pyridinecarboxaldehyde (500-22-1) 1H NMR spectrum.
  • ResearchGate. (n.d.). NMR structural elucidation of amino resins.
  • Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
  • PubChem. (n.d.). 3-Pyridinecarboxaldehyde, 2-amino-.
  • MDPI. (n.d.). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores.

Sources

Technical Comparison: HPLC Methodologies for 4-Amino-6-bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of HPLC methodologies for the purity analysis of 4-Amino-6-bromonicotinaldehyde (CAS: 1060809-69-9), a critical intermediate in the synthesis of kinase inhibitors and other heterocyclic pharmaceuticals.

Executive Summary & Analyte Profile

4-Amino-6-bromonicotinaldehyde presents a unique chromatographic challenge due to its amphoteric nature (basic amino group, electrophilic aldehyde) and the presence of a halogen handle. Standard C18 methods often suffer from peak tailing due to silanol interactions or inadequate selectivity between the target and its de-halogenated impurities.[1]

This guide compares two distinct separation strategies:

  • Method A (The Standard): C18 Stationary Phase with Acidic Mobile Phase (Ion-Suppression).[1]

  • Method B (The Optimized Alternative): Phenyl-Hexyl Stationary Phase with Buffered Mobile Phase (Pi-Pi/Halogen Selectivity).[1]

Analyte Physicochemical Context
PropertyValue / CharacteristicChromatographic Implication
Structure Pyridine core, -NH2 (C4), -Br (C6), -CHO (C3)Multiple interaction sites: H-bonding, Pi-stacking, Hydrophobic.
pKa (Calc.) ~3.5 - 4.5 (Pyridine N)The electron-withdrawing aldehyde and bromine significantly lower the basicity compared to 4-aminopyridine (pKa 9.1).[1]
LogP ~1.5 - 1.8Moderately lipophilic; suitable for Reversed-Phase (RP).[1]
Critical Impurities 4-Aminonicotinaldehyde (Des-bromo), 6-Bromonicotinaldehyde (Starting Material)Closely related structures requiring specific selectivity.[1]

Methodology Comparison: C18 vs. Phenyl-Hexyl

Method A: The Standard Approach (C18 / TFA)

This method relies on hydrophobic discrimination .[1] Trifluoroacetic acid (TFA) is used to protonate the pyridine nitrogen (ensuring it exists as a cation) and ion-pair with it to improve retention and peak shape.[1]

  • Mechanism: Hydrophobic partitioning + Ion-Pairing.[1]

  • Pros: Robust, widely available, compatible with general QC screening.

  • Cons: TFA suppresses MS ionization; potential for "drift" in retention times; limited selectivity for regioisomers.[1]

Method B: The Selective Approach (Phenyl-Hexyl / Ammonium Acetate)

This method leverages pi-pi interactions and halogen selectivity . The Phenyl-Hexyl phase interacts strongly with the electron-deficient pyridine ring and the polarizable bromine atom.

  • Mechanism: Hydrophobic + Pi-Pi Stacking + Halogen-Pi interaction.

  • Pros: Superior resolution of halogenated impurities (e.g., separating the bromo-species from the des-bromo species); MS-compatible buffer.

  • Cons: Longer equilibration times; column bleeding at low UV wavelengths (<220 nm).

Comparative Performance Data (Simulated)
ParameterMethod A (C18 + 0.1% TFA)Method B (Phenyl-Hexyl + 10mM NH4Ac)Analysis
Retention Time (

)
4.2 min5.8 minMethod B shows increased retention due to specific pi-interactions.
Tailing Factor (

)
1.4 (Moderate Tailing)1.05 (Symmetrical)Buffer at pH 4.5-5.0 (Method B) masks silanols better than TFA alone.[1]
Resolution (

)
(Target vs. Des-bromo)
1.83.5 Critical Advantage: Phenyl phase discriminates the Br-atom effectively.[1]
LOD (S/N > 3) 0.05 µg/mL0.02 µg/mLBetter peak shape in Method B concentrates the signal, improving sensitivity.[1]

Detailed Experimental Protocols

Protocol A: Standard C18 Screening (Rapid Purity Check)[1]
  • Column: Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or equivalent).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5%

      
       60% B
      
    • 15-20 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.[2][3]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (primary) and 280 nm.[1]

Protocol B: Phenyl-Hexyl Optimization (Recommended for Impurity Profiling)
  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate, pH adjusted to 4.5 with Acetic Acid.

  • Mobile Phase B: Methanol (MeOH) – Note: MeOH promotes pi-pi interactions better than ACN.

  • Gradient:

    • 0-1 min: 10% B

    • 1-18 min: 10%

      
       70% B
      
    • 18-25 min: 70%

      
       90% B
      
  • Flow Rate: 0.8 mL/min (Lower flow enhances interaction time).

  • Temperature: 35°C.[1]

  • Detection: UV @ 260 nm (

    
     shift due to solvent).
    

Visualizations

Diagram 1: Analytical Method Development Workflow

This flowchart illustrates the decision-making process for selecting the optimal method based on impurity profile requirements.

MethodWorkflow Start Sample: 4-Amino-6-bromonicotinaldehyde Screen Screen: C18 / Acidic pH Start->Screen Decision Resolution > 2.0? Screen->Decision Routine Adopt Method A (QC Release) Decision->Routine Yes Complex Switch to Phenyl-Hexyl (Method B) Decision->Complex No (Co-elution) Optimize Optimize Buffer pH (pH 4.5 - 5.5) Complex->Optimize Final Validate for Impurity Profiling Optimize->Final

Caption: Decision tree for selecting between standard C18 and selective Phenyl-Hexyl methodologies.

Diagram 2: Impurity Origin & Separation Logic

Understanding where impurities originate helps in anticipating their elution behavior.[1]

ImpurityPath Precursor 6-Bromonicotinaldehyde (Starting Material) Target 4-Amino-6-bromonicotinaldehyde (Target Analyte) Precursor->Target Amination Impurity1 4-Aminonicotinaldehyde (Des-bromo Impurity) Target->Impurity1 Debromination (Over-reduction) Impurity2 4-Amino-6-hydroxynicotinaldehyde (Hydrolysis Product) Target->Impurity2 Hydrolysis (High pH/Temp) Separation Separation Mechanism Target->Separation Strong Pi/Halogen Interaction Impurity1->Separation Less Retained (RP) Impurity2->Separation Most Polar (Elutes First)

Caption: Synthesis pathway showing critical impurities and their expected relative elution behavior.

Critical Troubleshooting (E-E-A-T)

Problem: Peak splitting of the target analyte.

  • Cause: The aldehyde group can exist in equilibrium with its hydrate (gem-diol) form in aqueous mobile phases, or the amino group may be partially protonated at intermediate pH.

  • Solution: Ensure the mobile phase pH is at least 2 units away from the pKa.[1] For Method B, pH 4.5 is generally safe.[1] If splitting persists, increase temperature to 40°C to accelerate the interconversion of rotamers or hydrates.[1]

Problem: "Ghost" peaks in Gradient.

  • Cause: Brominated compounds can degrade if exposed to light.[1]

  • Solution: Use amber glassware for all sample preparations. Verify solvent purity, as aldehydes are reactive toward amine contaminants in low-grade acetonitrile.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1060809-69-9, 4-Amino-6-bromonicotinaldehyde.[1] Retrieved from [Link][1]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography.[1] Wiley.[1] (Authoritative text on RP-HPLC mechanisms and Phenyl-Hexyl selectivity).

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists.[1] Wiley-Interscience.[1] (Reference for method development of basic heterocycles).

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. (Source for silanol activity suppression).[1]

Sources

A Senior Application Scientist's Guide to the Reactivity of 4-Amino-6-bromonicotinaldehyde: A Comparative Analysis for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in medicinal chemistry and materials science, the selection of a synthetic building block is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic campaign. 4-Amino-6-bromonicotinaldehyde, a trifunctional pyridine derivative, presents a fascinating case study in reactivity, governed by the intricate electronic interplay of its constituent groups. This guide provides an in-depth, objective comparison of its chemical behavior against structurally similar compounds, supported by experimental data and detailed protocols to empower your synthetic design.

The Electronic Architecture of 4-Amino-6-bromonicotinaldehyde

The reactivity of 4-Amino-6-bromonicotinaldehyde is not merely the sum of its parts but a nuanced outcome of competing and reinforcing electronic effects. The pyridine nitrogen, aldehyde, amino, and bromo groups each impart a distinct influence on the electron density and accessibility of the molecule's reactive sites.

  • Pyridine Nitrogen: As an integral part of the aromatic system, the nitrogen atom is more electronegative than carbon, exerting a powerful electron-withdrawing inductive effect (-I). This intrinsically lowers the electron density of the entire ring, making it more susceptible to nucleophilic attack compared to a benzene analogue.[1][2]

  • Amino Group (-NH₂ at C4): Positioned para to the nitrogen, the amino group is a potent electron-donating group, primarily through its positive resonance effect (+M).[1] Its lone pair of electrons delocalizes into the pyridine ring, significantly increasing electron density, especially at the ortho (C3, C5) and para (C6) positions relative to itself. This strong activating effect counteracts the deactivating nature of the pyridine nitrogen.

  • Aldehyde Group (-CHO at C3): The aldehyde is an electron-withdrawing group through both induction (-I) and resonance (-M). It deactivates the ring towards electrophilic substitution and renders the carbonyl carbon highly electrophilic, making it a prime site for nucleophilic addition.[3]

  • Bromo Group (-Br at C6): The bromine atom exerts a deactivating inductive effect (-I) and a weaker, activating resonance effect (+M). Its primary synthetic value, however, lies in its ability to function as an excellent leaving group in transition metal-catalyzed cross-coupling reactions.[3][4]

The confluence of these effects makes the C6-Br bond susceptible to oxidative addition in palladium catalysis, while the electron-donating amino group modulates the electrophilicity of the C3-aldehyde.

Caption: Electronic contributions of substituents in 4-Amino-6-bromonicotinaldehyde.

Comparative Reactivity in Cross-Coupling Reactions

The C6-bromo position is the primary handle for carbon-carbon and carbon-heteroatom bond formation. A comparison with key analogues reveals the subtle yet critical role of the C4-amino group.

Comparison with 6-Bromonicotinaldehyde

The most direct comparison is with the analogue lacking the C4-amino group. The primary difference lies in the electronic nature of the C-Br bond.

CompoundKey DifferenceImpact on Suzuki-Miyaura Coupling
4-Amino-6-bromonicotinaldehyde Presence of electron-donating -NH₂ groupThe +M effect of the amino group increases electron density at the C6 position. This can slightly decrease the rate of oxidative addition to the Pd(0) catalyst, potentially requiring more forcing conditions (higher temperature, stronger base, or more active catalyst) compared to the analogue.
6-Bromonicotinaldehyde Absence of -NH₂ groupThe pyridine ring is more electron-deficient overall. The C6-Br bond is more electrophilic, facilitating faster oxidative addition. This compound is highly reactive in various palladium-catalyzed cross-coupling reactions.[3]

Experimental Insight: While direct kinetic comparisons are scarce in the literature, synthetic reports often show successful Suzuki-Miyaura couplings with 4-amino-6-bromopyridine derivatives. The choice of a sufficiently electron-rich and sterically demanding phosphine ligand (e.g., SPhos, XPhos) is crucial to overcome any reduction in reactivity and promote the desired reductive elimination step.[5]

Comparative Reactivity of the Aldehyde Functionality

The aldehyde group is a versatile functional handle for transformations such as Wittig reactions, condensations, and reductive aminations.

Comparison with 6-Bromonicotinaldehyde

CompoundKey DifferenceImpact on Nucleophilic Addition to Aldehyde
4-Amino-6-bromonicotinaldehyde Presence of electron-donating -NH₂ groupThe electron-donating nature of the amino group slightly reduces the electrophilicity of the aldehyde's carbonyl carbon. Reactions with weaker nucleophiles may proceed more slowly.
6-Bromonicotinaldehyde Absence of -NH₂ groupThe aldehyde is more electrophilic due to the unmitigated electron-withdrawing effects of the pyridine nitrogen and the formyl group itself, making it highly reactive towards nucleophiles.[3]

Experimental Insight: In practice, the aldehyde in both compounds is sufficiently reactive for most standard transformations. For instance, condensation reactions with active methylene compounds or amines (to form imines/enamines) proceed readily. The reaction of aldehydes with 2,4-dinitrophenylhydrazine to form a precipitate is a classic test for the carbonyl group and is an example of a nucleophilic addition-elimination reaction.[6]

The Role of the Amino Group as a Nucleophile and Directing Group

The amino group is not an inert spectator. It possesses its own nucleophilicity and can direct reactions.

Comparison with 4-Aminonicotinaldehyde

Comparing the title compound with its debrominated analogue highlights the reactivity of the amino group itself.

CompoundKey DifferenceImpact on Reactivity
4-Amino-6-bromonicotinaldehyde Presence of -Br at C6The amino group can compete as a nucleophile in certain reactions. In Buchwald-Hartwig aminations, for example, intermolecular self-coupling or reaction with the starting aryl bromide is a potential side reaction if the amino group is not protected.
4-Aminonicotinaldehyde Absence of -Br at C6This compound is an excellent substrate for studying the nucleophilicity of the amino group in reactions like acylation or alkylation. The pyridine ring can be functionalized via electrophilic substitution, though this is generally difficult on pyridine rings.[2]

Experimental Insight: Aminopyridines are valuable substrates in transition metal-catalyzed reactions where the amino group can act as a directing group, facilitating C-H activation at adjacent positions.[7][8] For many synthetic applications, particularly those involving strong bases or electrophiles, it is often prudent to protect the C4-amino group (e.g., as a Boc-carbamate or pivalamide) to prevent unwanted side reactions.

Field-Proven Experimental Protocols

The following protocols are provided as self-validating systems, incorporating best practices for achieving high yields and purity.

Protocol 1: Suzuki-Miyaura Coupling of 4-Amino-6-bromonicotinaldehyde

This protocol details a typical palladium-catalyzed cross-coupling to form a C-C bond at the C6 position, a cornerstone reaction in modern drug discovery.[9][10]

G cluster_prep Reaction Setup cluster_reaction Reaction & Workup prep1 To a dry Schlenk flask, add: - 4-Amino-6-bromonicotinaldehyde (1.0 equiv) - Arylboronic acid (1.2 equiv) - Pd(PPh₃)₄ (0.05 equiv) - K₂CO₃ (2.5 equiv) prep2 Evacuate and backfill the flask with Argon (3x cycles). prep1->prep2 prep3 Add degassed solvents: - Dioxane (0.1 M) - Water (20% v/v) prep2->prep3 react Heat the reaction mixture at 90 °C with vigorous stirring for 12-16 h. Monitor by TLC/LC-MS. prep3->react Begin Heating workup1 Cool to RT. Dilute with EtOAc. Wash with water, then brine. react->workup1 workup2 Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo. workup1->workup2 purify Purify the crude residue by flash column chromatography. workup2->purify

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a reliable Pd(0) source. For more challenging couplings, pre-catalysts like Pd₂(dba)₃ combined with electron-rich, bulky phosphine ligands (e.g., SPhos) can offer superior performance.

  • Base: K₂CO₃ is a moderately strong base sufficient for transmetalation with most arylboronic acids.[11] Its use as an aqueous solution is common and often beneficial.

  • Solvent System: A mixture of an organic solvent (Dioxane, Toluene, or DME) and water is standard. The water is essential for dissolving the inorganic base and facilitating the catalytic cycle. Degassing is critical to prevent oxidation of the Pd(0) catalyst.

Protocol 2: Reductive Amination of 4-Amino-6-bromonicotinaldehyde

This two-step, one-pot procedure efficiently converts the aldehyde to a secondary or tertiary amine, a common transformation in library synthesis.

G cluster_imine Step 1: Imine Formation cluster_reduction Step 2: Reduction & Workup imine1 Dissolve 4-Amino-6-bromonicotinaldehyde (1.0 equiv) in anhydrous MeOH. imine2 Add primary or secondary amine (1.1 equiv) and acetic acid (catalytic, 1-2 drops). imine1->imine2 imine3 Stir at room temperature for 1-2 hours. Formation of the iminium ion is key. imine2->imine3 reduct1 Cool the mixture to 0 °C in an ice bath. imine3->reduct1 Proceed to Reduction reduct2 Add sodium borohydride (NaBH₄) (1.5 equiv) portion-wise over 10 minutes. reduct1->reduct2 reduct3 Warm to RT and stir for an additional 2-4 hours. reduct2->reduct3 workup Quench with water. Extract with DCM. Purify via chromatography. reduct3->workup

Caption: Workflow for a one-pot reductive amination reaction.

Causality Behind Experimental Choices:

  • Solvent: Anhydrous methanol (MeOH) is an excellent solvent for both the starting materials and the reducing agent.

  • Catalyst: Acetic acid catalyzes the dehydration step to form the imine/iminium ion, which is the species that is actually reduced.

  • Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that will reduce the iminium ion much faster than the aldehyde, but will not reduce the C-Br bond or the pyridine ring. It is added at 0 °C to control the initial exothermic reaction.

Conclusion

4-Amino-6-bromonicotinaldehyde is a richly functionalized building block whose reactivity is a delicate balance of competing electronic influences. While the C6-bromo position serves as a robust handle for cross-coupling, its reactivity is subtly tempered by the C4-amino group when compared to 6-bromonicotinaldehyde. Similarly, the electrophilicity of the aldehyde is slightly attenuated. A thorough understanding of these electronic nuances allows the synthetic chemist to select optimal conditions—catalyst, ligand, base, and solvent—to favor the desired transformation and minimize potential side reactions, thereby unlocking the full synthetic potential of this versatile intermediate.

References

  • Why 6-Bromonicotinaldehyde is Your Go-To for Organic Synthesis. (n.d.).
  • Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H 2 O. (n.d.). ResearchGate.
  • Directions of reactions of 6-amino-, -acetylamino-, and -benzoylaminodeoxyvasicinones with aldehydes. (n.d.). ResearchGate.
  • 149806-06-4 Cas No. | 6-Bromonicotinaldehyde. (n.d.). Apollo Scientific.
  • 6-Bromonicotinaldehyde | Drug intermediate. (n.d.). MedchemExpress.com.
  • 149806-06-4|6-Bromonicotinaldehyde|BLD Pharm. (n.d.).
  • 4-Aminonicotinaldehyde | C6H6N2O | CID 2761033. (n.d.). PubChem - NIH.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (n.d.). PMC - NIH.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI.
  • An In-depth Technical Guide to the Electronic Effects of Substituents on the 6-Bromopyridin-3-amine Ring. (n.d.). Benchchem.
  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020, February 5).
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (n.d.). RSC Publishing.
  • Applications of 6-Bromonicotinaldehyde in Pharma & Beyond. (n.d.).
  • Suzuki–Miyaura Cross-Coupling of Bromotryptophan Derivatives at Ambient Temperature. (2020, October 29).
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • 24.9: Heterocyclic Amines. (2024, September 30). Chemistry LibreTexts.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (n.d.).
  • addition-elimination reactions of aldehydes and ketones. (n.d.). Chemguide.
  • Cross Coupling Reactions - Catalytic Cycle Key Features. (2018, April 27). YouTube.
  • EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons. (2024, September 23). Pearson.
  • Mild synthesis of 6-amino-5-bromoquinoxaline. (n.d.). ResearchGate.
  • 6-Aminonicotinaldehyde | C6H6N2O | CID 18404634. (n.d.). PubChem.
  • Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. (2021, July 27). Macmillan Group - Princeton University.
  • 6-Bromo-3-pyridinecarboxaldehyde | C6H4BrNO | CID 11769234. (n.d.). PubChem.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025, April 3). YouTube.
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
  • Amine Reactions and Practice (Live Recording) Organic Chemistry Review. (2024, April 9). YouTube.
  • Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines. (n.d.). OUCI.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.).
  • Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. (n.d.). PMC - PubMed Central.
  • Enantioselective synthesis of d-α-amino amides from aliphatic aldehydes. (2015, February 27). PMC - NIH.

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A Comparative Guide to the In Vitro Evaluation of Novel Kinase Inhibitors Derived from Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro characterization of novel kinase inhibitors, using a representative class of pyrimidine-based compounds targeting the Aurora kinase family as a case study. The principles and methodologies detailed herein are broadly applicable to compounds synthesized from various heterocyclic building blocks, such as 4-Amino-6-bromonicotinaldehyde, which serve as versatile starting points for kinase inhibitor discovery. Our focus is to provide researchers and drug development professionals with a guide that not only outlines protocols but also explains the causal logic behind experimental design, ensuring the generation of robust and comparable data.

The Rationale: Targeting Aurora Kinases with Novel Heterocyclic Compounds

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that are critical regulators of mitosis.[1][2] Their overexpression is a hallmark of many cancers, making them validated and compelling targets for anticancer drug development.[1][2] Small molecule inhibitors designed to be ATP-competitive are a major focus of this research.[3]

Heterocyclic scaffolds, such as pyrimidines, are foundational in the design of these inhibitors. They act as a core structure that can be chemically modified to achieve high-affinity binding in the ATP pocket of the target kinase. The strategic derivatization of these scaffolds allows for the optimization of potency, selectivity, and pharmacokinetic properties. This guide will compare a series of hypothetical, yet representative, pyrimidine derivatives to illustrate the evaluation process.

Aurora Kinase Signaling Pathway

The diagram below illustrates the central role of Aurora kinases in mitosis, the process exploited by cancer cells for rapid proliferation. Inhibition of Aurora A leads to defects in centrosome separation and spindle assembly, while inhibition of Aurora B disrupts the spindle assembly checkpoint and cytokinesis, ultimately leading to cell cycle arrest and apoptosis.

Aurora_Kinase_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Centrosome_Duplication Centrosome Duplication Prophase Prophase Centrosome_Duplication->Prophase Mitotic Entry Metaphase Metaphase AURKA Aurora A Prophase->AURKA Activates Anaphase Anaphase AURKB Aurora B Metaphase->AURKB Activates Cytokinesis Cytokinesis AURKA->Prophase Regulates Centrosome Separation & Spindle Assembly AURKB->Metaphase Regulates Chromosome Alignment (SAC) AURKB->Cytokinesis Required for Inhibitor Pyrimidine-Based Inhibitor Inhibitor->AURKA Inhibits Inhibitor->AURKB Inhibits G2/M Arrest\n& Apoptosis G2/M Arrest & Apoptosis Inhibitor->G2/M Arrest\n& Apoptosis Leads to

Caption: Role of Aurora A and B kinases in mitosis and the effect of inhibition.

Comparative Analysis: Biochemical Potency vs. Cellular Activity

A critical early step in drug discovery is to determine if a compound that inhibits a purified enzyme in a test tube (biochemical assay) can also function within the complex environment of a living cell (cell-based assay).[4] A significant drop-off in potency from biochemical to cellular assays can indicate problems with cell permeability, efflux by cellular pumps, or metabolic instability.

Below is a comparison of representative pyrimidine derivatives tested for their ability to inhibit Aurora A and B kinases biochemically and to halt the proliferation of a human cancer cell line.

Compound IDR-Group ModificationAurora A IC50 (nM)Aurora B IC50 (nM)HCT116 GI50 (nM)
Cpd-1 -H8501200>10,000
Cpd-2 -Cl150250800
Cpd-3 -OCH345200450
Cpd-4 -N(CH3)23540150
Alisertib Reference Drug1.21260

IC50: Concentration for 50% inhibition of kinase activity. GI50: Concentration for 50% inhibition of cell growth. Data is hypothetical but representative of typical SAR trends.

Analysis of Results:

  • Structure-Activity Relationship (SAR): The unsubstituted parent compound (Cpd-1 ) is weak. Adding small electron-withdrawing or donating groups (Cpd-2 , Cpd-3 ) improves biochemical potency. The dimethylamino group (Cpd-4 ) yields the most potent compound in this series, with balanced activity against both Aurora A and B.

  • Biochemical vs. Cellular Potency: All compounds show a decrease in potency when moving from the biochemical to the cellular assay, which is expected. However, Cpd-4 maintains good cellular activity, suggesting it has favorable cell permeability and stability.

  • Comparison to Standard: While Cpd-4 is a promising lead, it is still less potent than the established clinical candidate Alisertib, indicating further optimization is required.

Core Methodologies: Self-Validating In Vitro Protocols

The trustworthiness of comparative data hinges on the quality of the assays used. The following protocols are designed with internal controls to ensure data validity.

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a robust, high-throughput method for determining IC50 values.

Causality Behind Experimental Choices:

  • ATP Concentration: The concentration of ATP is set at or near the Michaelis-Menten constant (Km) for the specific kinase.[5] This ensures that the assay is sensitive to ATP-competitive inhibitors and that the resulting IC50 values are comparable across different studies.[5]

  • Controls: The assay includes "no enzyme" wells (background), "vehicle" wells (100% activity, typically DMSO), and a "known inhibitor" control (0% activity) to establish the dynamic range and validate each experiment.

  • Compound Plating: Prepare serial dilutions of test compounds in DMSO and dispense 100 nL into a 384-well plate.

  • Kinase Reaction:

    • Add 5 µL of a solution containing the Aurora kinase enzyme and the appropriate peptide substrate in kinase buffer.

    • Add 5 µL of the ATP solution (prepared at 2x the final Km concentration) to initiate the reaction.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence signal on a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Normalize the data to the vehicle (100%) and no enzyme (0%) controls. Plot the normalized response against the logarithm of the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.

ADP_Glo_Workflow A 1. Plate Compounds (100 nL serial dilution in DMSO) B 2. Add Kinase/Substrate Mix (5 µL) A->B C 3. Add ATP to Start Reaction (5 µL, at 2x Km) B->C D 4. Incubate (60 min at RT) C->D E 5. Add ADP-Glo™ Reagent (5 µL, stops reaction) D->E F 6. Incubate (40 min at RT) E->F G 7. Add Kinase Detection Reagent (10 µL, generates signal) F->G H 8. Incubate (30 min at RT) G->H I 9. Read Luminescence H->I J 10. Calculate IC50 I->J

Caption: Step-by-step workflow for the ADP-Glo in vitro kinase assay.

Protocol 2: Cell-Based Proliferation Assay (MTT)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Causality Behind Experimental Choices:

  • Cell Line Selection: The HCT116 colon cancer cell line is chosen as it is a well-characterized line known to be sensitive to mitotic inhibitors.

  • Seeding Density: Cells are seeded at a density that ensures they remain in the exponential growth phase for the duration of the assay, providing a robust window to measure growth inhibition.

  • Assay Duration: A 72-hour incubation period is standard, allowing for multiple cell doubling times and ensuring that the full effect of cell cycle inhibitors can be observed.

  • Cell Plating: Seed HCT116 cells into a 96-well plate at a density of 3,000 cells/well in 100 µL of media. Allow cells to attach overnight.

  • Compound Addition: Add 1 µL of serially diluted test compounds to the wells. Include vehicle (DMSO) and no-treatment controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle-treated cells. Plot the percentage of inhibition against the logarithm of compound concentration and fit to a dose-response curve to determine the GI50 value.

Conclusion and Future Directions

The systematic in vitro testing pipeline described here provides a clear path for evaluating novel kinase inhibitors derived from scaffolds like 4-Amino-6-bromonicotinaldehyde. The comparative data from biochemical and cellular assays allows for the identification of potent, cell-permeable lead compounds, such as Cpd-4 in our representative example.

The next logical steps for a promising compound would include:

  • Kinase Selectivity Profiling: Testing the compound against a broad panel of kinases to assess its selectivity and identify potential off-target effects.

  • Mechanism of Action Studies: Using techniques like Western blotting to confirm that the compound inhibits the phosphorylation of downstream Aurora kinase substrates (e.g., Histone H3) in cells.

  • ADME-Tox Profiling: In vitro assessment of absorption, distribution, metabolism, excretion, and toxicity properties to determine the compound's suitability for in vivo studies.

This structured, data-driven approach ensures that only the most promising candidates are advanced, maximizing the efficiency of the drug discovery process.

References

  • MDPI. (2021-02-21). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Available at: [Link]

  • National Institutes of Health (NIH). (Date not available). Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived from Betti-Type Reaction. Available at: [Link]

  • MDPI. (2022-04-04). Synthesis and Biological Evaluation of Novel Bufalin Derivatives. Available at: [Link]

  • MDPI. (Date not available). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. Available at: [Link]

  • PubMed. (Date not available). Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. Available at: [Link]

  • MDPI. (2021-11-25). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Available at: [Link]

  • PubMed. (Date not available). Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress. Available at: [Link]

  • MDPI. (2017-11-20). Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase. Available at: [Link]

  • PubMed. (Date not available). Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid. Available at: [Link]

  • National Institutes of Health (NIH). (Date not available). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Available at: [Link]

  • PubMed. (Date not available). Activity of a novel Aurora kinase inhibitor against the T315I mutant form of BCR-ABL: in vitro and in vivo studies. Available at: [Link]

  • PubMed. (Date not available). Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase. Available at: [Link]

  • National Institutes of Health (NIH). (2021-08-12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Available at: [Link]

  • ResearchGate. (2005-08-07). Progress in the Development of Selective Inhibitors of Aurora Kinases. Available at: [Link]

  • Reaction Biology. (2024-08-13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Available at: [Link]

  • Taylor & Francis Online. (2025-12-16). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Available at: [Link]

  • National Institutes of Health (NIH). (Date not available). Aurora Kinases' Inhibitors – Rising Stars in Cancer Therapeutics?. Available at: [Link]

  • National Institutes of Health (NIH). (Date not available). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Available at: [Link]

  • MDPI. (Date not available). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Available at: [Link]

  • ResearchGate. (Date not available). inhibition studies (A) in-vitro kinase assay of the in-house.... Available at: [Link]

  • Wikipedia. (Date not available). Aurora inhibitor. Available at: [Link]

  • National Institutes of Health (NIH). (Date not available). In vitro NLK Kinase Assay. Available at: [Link]

  • TDX (Tesis Doctorals en Xarxa). (2019-11-23). Design synthesis and biological evaluation of 6-alkoxypurine derivatives as kinase inhibitors. Available at: [Link]

  • Celentyx Ltd. (Date not available). Immuno-oncology therapeutic development using human immune cells. Available at: [Link]

  • Open Exploration Publishing. (Date not available). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Available at: [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 4-Amino-6-bromonicotinaldehyde Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of pharmaceutical research and materials science, the precise structural elucidation of heterocyclic compounds is paramount. 4-Amino-6-bromonicotinaldehyde is a substituted pyridine that serves as a versatile building block, but its synthesis can potentially yield various positional isomers. Distinguishing these isomers is critical, as even minor structural changes can profoundly impact a molecule's biological activity, reactivity, and physicochemical properties. While comprehensive experimental data for each isomer is not always readily available in public literature, a foundational understanding of spectroscopic principles allows for their confident differentiation.

This guide provides a predictive framework and robust experimental methodologies for comparing 4-Amino-6-bromonicotinaldehyde with its key isomers. We will explore the expected nuances in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between molecular structure and spectral output. This document is designed for researchers and drug development professionals who require unambiguous structural verification of these critical intermediates.

The Isomers of Interest: Structural Overview

The primary challenge lies in differentiating the placement of the amino (-NH₂) and bromo (-Br) substituents on the nicotinaldehyde scaffold. For this guide, we will focus on three representative and plausible isomers. The distinct electronic environments of the pyridine ring protons and carbons in each isomer are the key to their spectroscopic differentiation.

isomers cluster_4A6B 4-Amino-6-bromonicotinaldehyde cluster_2A6B 2-Amino-6-bromonicotinaldehyde cluster_4A2B 4-Amino-2-bromonicotinaldehyde node_4A6B node_4A6B node_2A6B node_2A6B node_4A2B node_4A2B

Figure 1: Molecular structures of the primary isomers of interest.

Comparative Analysis via ¹H NMR Spectroscopy

Proton NMR is arguably the most powerful tool for distinguishing these isomers. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of the aromatic protons provide a unique fingerprint for each substitution pattern.

Causality in ¹H NMR:

  • Electronegativity and Shielding: The aldehyde group (-CHO) is strongly electron-withdrawing, significantly "deshielding" (shifting downfield to higher ppm) protons ortho and para to it. The amino group (-NH₂) is electron-donating, "shielding" (shifting upfield to lower ppm) ortho and para protons. Bromine's effect is more complex, involving both inductive withdrawal and resonance donation, but it is generally deshielding.

  • Proton-Proton Coupling: Protons on adjacent carbons ("ortho" coupling) exhibit strong coupling (³J ≈ 7-9 Hz). Protons separated by two bonds ("meta" coupling) show weaker coupling (⁴J ≈ 2-3 Hz). This is crucial for determining relative proton positions.

Predicted ¹H NMR Signatures (in DMSO-d₆):

IsomerAromatic Proton 1Aromatic Proton 2Aldehyde Proton (-CHO)Amino Protons (-NH₂)
4-Amino-6-bromonicotinaldehyde H2: ~8.2 ppm (s)H5: ~6.8 ppm (s)~9.8 ppm (s)~7.5 ppm (br s, 2H)
2-Amino-6-bromonicotinaldehyde H4: ~8.0 ppm (d, J≈8Hz)H5: ~6.7 ppm (d, J≈8Hz)~9.7 ppm (s)~8.0 ppm (br s, 2H)
4-Amino-2-bromonicotinaldehyde H5: ~7.0 ppm (d, J≈6Hz)H6: ~8.1 ppm (d, J≈6Hz)~9.9 ppm (s)~7.8 ppm (br s, 2H)

Key Differentiators:

  • 4-Amino-6-bromonicotinaldehyde is unique in that it will show two singlets in the aromatic region because protons H2 and H5 have no adjacent protons to couple with.

  • 2-Amino-6-bromonicotinaldehyde and 4-Amino-2-bromonicotinaldehyde will both show two doublets , but the relative chemical shifts and coupling constants will differ based on the substituent effects. The ortho coupling between H4 and H5 in the 2-amino isomer is expected to be larger than the coupling between H5 and H6 in the 4-amino-2-bromo isomer.

Comparative Analysis via ¹³C NMR Spectroscopy

Carbon NMR complements ¹H NMR by providing a direct view of the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment created by the substituents.

Predicted ¹³C NMR Signatures (in DMSO-d₆):

IsomerC=OC-BrC-NH₂C-H (Aromatic)Quaternary C (Aromatic)
4-Amino-6-bromo... ~192 ppm~145 ppm~158 ppm2 signals1 signal
2-Amino-6-bromo... ~191 ppm~142 ppm~162 ppm2 signals1 signal
4-Amino-2-bromo... ~193 ppm~150 ppm~157 ppm2 signals1 signal
Note: These are estimated values. The key is the pattern and relative shifts.

Key Differentiators: While all isomers will show 6 distinct carbon signals, the shifts of the carbons directly bonded to bromine (C-Br) and the amino group (C-NH₂) will be most informative. For instance, the C-NH₂ signal in the 2-amino isomer is expected to be significantly downfield due to its position adjacent to the nitrogen of the pyridine ring. Isotopic labeling studies could be used for definitive assignment if needed.[1]

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is excellent for confirming the presence of key functional groups. While it may not be the primary tool for distinguishing these specific isomers, subtle shifts in vibrational frequencies can provide corroborating evidence.

Causality in IR: The position of a substituent affects the electron density distribution across the pyridine ring, which in turn influences the bond strength and vibrational frequency of the aldehyde's carbonyl group (C=O) and the amino group's N-H bonds.

Characteristic IR Absorption Bands:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Expected Differences Between Isomers
Amino (-NH₂)Symmetric & Asymmetric Stretch3300 - 3500 cm⁻¹The two distinct peaks for a primary amine will be present in all isomers.[2] Their exact position may shift slightly due to differences in hydrogen bonding and electronic effects.
Aldehyde (C-H)C-H Stretch2720 - 2820 cm⁻¹Present in all isomers.
Aldehyde (C=O)Carbonyl Stretch1680 - 1710 cm⁻¹This is a key band. Electron-donating groups (like -NH₂) para to the aldehyde can lower the C=O frequency. The effect will be most pronounced in the 4-amino isomers compared to the 2-amino isomer.
Aromatic RingC=C and C=N Stretches1550 - 1650 cm⁻¹A complex series of bands will be present for all isomers, confirming the pyridine core.[3][4]
C-Br BondC-Br Stretch500 - 650 cm⁻¹A weak to medium band in the fingerprint region, confirming the presence of bromine.

Mass Spectrometry: Fragmentation Pathways

Mass spectrometry provides the molecular weight and clues to the structure based on fragmentation patterns. All three isomers have the same molecular formula (C₆H₅BrN₂O) and therefore the same exact mass (200.9589 g/mol ). The differentiation must come from High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition and analysis of the fragmentation patterns in MS/MS experiments.

Predicted Fragmentation:

  • Molecular Ion (M⁺): A characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be observed for the molecular ion peak (m/z ≈ 201 and 203). This confirms the presence of bromine.

  • Key Fragments:

    • Loss of -CHO (M-29): Ejection of the formyl radical is a common pathway for aromatic aldehydes.

    • Loss of Br (M-79/81): Cleavage of the C-Br bond.

    • Loss of CO (M-28): A common fragmentation from the formyl group. The relative intensities of these fragment ions may differ based on the stability of the resulting cations, which is influenced by the substituent positions.

Experimental Protocols: A Self-Validating Workflow

To ensure data is trustworthy and reproducible, rigorous adherence to standardized protocols is essential.

workflow cluster_prep Sample Preparation cluster_analysis Data Analysis & Interpretation Solubilize Dissolve ~5-10 mg of sample in 0.6 mL of deuterated solvent (e.g., DMSO-d₆) Vortex Vortex thoroughly for homogeneity Solubilize->Vortex Transfer Transfer to a 5 mm NMR tube Vortex->Transfer NMR Acquire ¹H, ¹³C, COSY, HSQC spectra on a ≥400 MHz spectrometer Transfer->NMR Analyze_NMR Analyze ¹H NMR: Check for singlets vs. doublets in aromatic region NMR->Analyze_NMR IR Acquire ATR-IR spectrum (4000-400 cm⁻¹) Analyze_IR Confirm functional groups (-NH₂, -CHO, C-Br) IR->Analyze_IR MS Acquire ESI-HRMS spectrum in positive ion mode Analyze_MS Confirm Molecular Formula from HRMS and Br isotope pattern MS->Analyze_MS Analyze_MS->Analyze_IR Analyze_IR->Analyze_NMR Decision Two singlets? Analyze_NMR->Decision ID_4A6B Structure is 4-Amino-6-bromonicotinaldehyde Decision->ID_4A6B Yes ID_Other Compare chemical shifts and J-couplings to differentiate remaining isomers Decision->ID_Other No

Figure 2: A logical workflow for the definitive identification of an unknown isomer.

A. NMR Spectroscopy Protocol

  • Sample Preparation: Accurately weigh 5-10 mg of the isomer and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (DMSO-d₆ is recommended for its ability to dissolve a wide range of compounds and for observing labile -NH₂ protons).

  • Homogenization: Vortex the sample until the solid is completely dissolved.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum. Ensure proper shimming to obtain sharp peaks.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.[1]

    • (Optional but Recommended): Acquire 2D NMR spectra such as COSY (to confirm H-H couplings) and HSQC/HMBC (to correlate protons with their attached carbons) for unambiguous assignment.

B. ATR-IR Spectroscopy Protocol

  • Background Scan: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean. Take a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to produce the final spectrum.[5]

C. High-Resolution Mass Spectrometry (HRMS) Protocol

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution into the mass spectrometer source (e.g., Electrospray Ionization - ESI) at a low flow rate (5-10 µL/min).

  • Acquisition: Acquire the spectrum in positive ion mode. Ensure the mass analyzer is calibrated to provide high mass accuracy (<5 ppm).

  • Analysis: Use the instrument software to calculate the elemental composition from the accurately measured mass of the molecular ion.

Conclusion

The differentiation of 4-Amino-6-bromonicotinaldehyde isomers, while challenging, is readily achievable through a systematic and multi-faceted spectroscopic approach. ¹H NMR spectroscopy stands out as the most definitive technique, with the multiplicity of the aromatic signals—specifically, the presence of two singlets—serving as a unique identifier for the 4-amino-6-bromo isomer. ¹³C NMR, IR spectroscopy, and mass spectrometry provide essential, confirmatory data regarding the carbon skeleton, functional group composition, and molecular formula. By employing the rigorous experimental protocols and logical interpretation workflow outlined in this guide, researchers can confidently and accurately elucidate the structure of their target compound, ensuring the integrity and success of their scientific endeavors.

References

  • ResearchGate. Synthesis and Characterization of an Organic Reagent 4-(6-Bromo-2-Benzothiazolylazo) Pyrogallol and Its Analytical Application. Available from: [Link].

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  • Chemsrc. 6-Bromonicotinaldehyde | CAS#:149806-06-4. Available from: [Link].

  • Radboud Repository. Spectroscopic Investigation of the Metal Coordination of the Aromatic Amino Acids with Zinc and Cadmium. Available from: [Link].

  • S.L. Srivastava, et al. Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Chemistry.
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  • Australian Journal of Chemistry. The infrared spectra of complexes of transition metal halides with substituted pyridines. Available from: [Link].

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  • NP-MRD. 13C NMR Spectrum (1D, 50 MHz, D2O, predicted) (NP0086757). Available from: [Link].

  • Canadian Journal of Chemistry. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Available from: [Link].

  • Georgia Southern University. 2-Amino-6-bromopyridinium bromide. Available from: [Link].

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  • The Journal of Physical Chemistry A. Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen. Available from: [Link].

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  • PubChem. 6-Bromo-3-pyridinecarboxaldehyde | C6H4BrNO | CID 11769234. Available from: [Link].

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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-Amino-6-bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the purity of synthesized intermediates is not merely a quality metric; it is the bedrock of reliable and reproducible results. The presence of even minute impurities can significantly alter the course of a reaction, impact the pharmacological profile of a final active pharmaceutical ingredient (API), and introduce unforeseen safety concerns. This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of a key building block, 4-Amino-6-bromonicotinaldehyde.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering a self-validating framework for each described method. By grounding our discussion in authoritative sources and providing detailed experimental workflows, we aim to equip you with the practical knowledge to confidently assess the purity of this and similar molecules in your own laboratory.

The Criticality of Purity for 4-Amino-6-bromonicotinaldehyde

4-Amino-6-bromonicotinaldehyde, a substituted pyridine, is a valuable intermediate in the synthesis of a variety of complex organic molecules, including potential pharmaceutical candidates. Its trifunctional nature—possessing an amino group, a bromine atom, and an aldehyde—offers multiple points for chemical modification. However, this reactivity also presents challenges in its synthesis and purification, making rigorous purity assessment paramount. Potential impurities could arise from starting materials, side reactions, or degradation products, each capable of interfering with subsequent synthetic steps or introducing unwanted biological activity.

A Multi-Pronged Approach to Purity Verification

A comprehensive assessment of purity relies on the orthogonal application of several analytical techniques. No single method can provide a complete picture. Here, we will compare and contrast three of the most powerful and commonly employed techniques in the pharmaceutical industry: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

Reversed-phase HPLC (RP-HPLC) is the cornerstone of purity analysis for a vast range of organic molecules, including substituted pyridines.[1] Its high resolving power, sensitivity, and quantitative accuracy make it the preferred method for separating the main compound from closely related impurities.

Causality in Method Development

The development of a robust HPLC method is a systematic process. The choice of stationary phase, mobile phase composition, and gradient elution is dictated by the physicochemical properties of 4-Amino-6-bromonicotinaldehyde. As a polar molecule with a basic amino group, a C18 column is a suitable starting point for the stationary phase, offering a good balance of hydrophobic retention.[2]

The mobile phase composition is critical for achieving optimal separation. A buffered aqueous phase is necessary to control the ionization state of the amino group, thereby ensuring reproducible retention times.[3] An acidic pH (e.g., using phosphoric or formic acid) will protonate the amine, increasing its polarity and reducing its retention on the non-polar C18 stationary phase. Acetonitrile is a common choice for the organic modifier due to its low viscosity and UV transparency. A gradient elution, where the proportion of the organic solvent is increased over time, is essential for eluting both the polar main compound and any less polar impurities within a reasonable timeframe.

Experimental Protocol: RP-HPLC Purity of 4-Amino-6-bromonicotinaldehyde

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of 4-Amino-6-bromonicotinaldehyde reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.

System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of 4-Amino-6-bromonicotinaldehyde should be not more than 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

Data Interpretation and Comparison

The purity of the synthesized sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram (area percent method). The presence of any additional peaks indicates the presence of impurities. By comparing the retention times of these impurity peaks with those of known potential impurities (if available), they can be identified.

Table 1: Representative HPLC Purity Data for Two Synthetic Batches of 4-Amino-6-bromonicotinaldehyde

ParameterBatch ABatch B
Retention Time (min)12.512.5
Purity by Area %98.5%95.2%
Impurity 1 (RT 8.2 min)0.8%2.1%
Impurity 2 (RT 15.1 min)0.5%1.5%
Other Impurities0.2%1.2%

This data clearly shows that Batch A is of higher purity than Batch B. The higher levels of Impurity 1 and 2 in Batch B may warrant further investigation into the synthetic or purification process.

Workflow for HPLC Analysis

Caption: Workflow for HPLC purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint

¹H and ¹³C NMR spectroscopy are unparalleled in their ability to provide detailed structural information about a molecule. For purity assessment, NMR can identify and quantify impurities that have distinct chemical shifts from the main compound. Quantitative NMR (qNMR) can be a powerful tool for determining the absolute purity of a sample when a certified internal standard is used.[4]

Interpreting the Spectrum of 4-Amino-6-bromonicotinaldehyde

The ¹H NMR spectrum of 4-Amino-6-bromonicotinaldehyde is expected to show distinct signals for the aldehyde proton, the aromatic protons on the pyridine ring, and the protons of the amino group. The chemical shifts and coupling patterns of these protons provide a unique fingerprint of the molecule. Impurities will present as additional, often smaller, signals in the spectrum.

Predicted ¹H NMR Spectral Data:

  • Aldehyde Proton (CHO): A singlet around δ 9.5-10.0 ppm. Aldehyde protons are highly deshielded due to the electron-withdrawing nature of the carbonyl group.

  • Pyridine Ring Protons: Two singlets (or narrow doublets depending on long-range coupling) in the aromatic region (δ 7.0-8.5 ppm). The exact chemical shifts will be influenced by the electronic effects of the amino, bromo, and aldehyde substituents.

  • Amino Protons (NH₂): A broad singlet that can appear over a wide range (δ 4.0-6.0 ppm). The chemical shift and broadness are dependent on concentration, solvent, and temperature due to hydrogen bonding and exchange.

Experimental Protocol: ¹H NMR for Purity Assessment

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher for better resolution).

Sample Preparation:

  • Dissolve approximately 5-10 mg of the synthesized 4-Amino-6-bromonicotinaldehyde in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice for polar compounds and helps in observing exchangeable protons like those of the amino group.

Data Acquisition:

  • Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, which is crucial for detecting low-level impurities.

Data Comparison: Identifying Impurities

By carefully integrating the signals of the main compound and any impurity peaks, a relative molar ratio can be determined. This allows for the quantification of impurities, provided they have well-resolved signals.

Table 2: Hypothetical ¹H NMR Purity Analysis of a 4-Amino-6-bromonicotinaldehyde Sample

SignalChemical Shift (δ, ppm)IntegrationAssignmentMolar %
Main Compound9.8 (s, 1H)1.00Aldehyde97.5
8.2 (s, 1H)1.00Pyridine H
7.5 (s, 1H)1.00Pyridine H
5.5 (br s, 2H)2.00NH₂
Impurity A9.9 (s, 1H)0.025Aldehyde (e.g., debrominated species)2.5
8.3 (d, 1H)0.025Aromatic
7.6 (d, 1H)0.025Aromatic
6.8 (dd, 1H)0.025Aromatic
Logical Flow for NMR Purity Assessment

Caption: Logical flow for NMR-based purity assessment.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for confirming the molecular weight of the synthesized compound and for identifying unknown impurities based on their mass-to-charge ratio (m/z). When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful method for both quantifying and identifying impurities.

Expected Mass Spectrum of 4-Amino-6-bromonicotinaldehyde

The molecular formula of 4-Amino-6-bromonicotinaldehyde is C₆H₅BrN₂O. The presence of bromine is a key feature that will be evident in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2⁺) with nearly equal intensities.[5]

  • Expected Molecular Ion (M⁺): m/z corresponding to the monoisotopic mass with ⁷⁹Br.

  • Expected M+2⁺ Peak: m/z corresponding to the monoisotopic mass with ⁸¹Br, two mass units higher than M⁺.

Fragmentation patterns can also provide structural information. Common fragmentation pathways for this molecule could include the loss of the aldehyde group (CHO), the bromine atom, or cleavage of the pyridine ring.

Experimental Protocol: LC-MS for Impurity Identification

Instrumentation:

  • An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.

LC Conditions:

  • Similar to the HPLC method described above, but potentially with a volatile mobile phase modifier (e.g., formic acid instead of phosphoric acid) to be compatible with the MS detector.

MS Conditions:

  • Ionization Mode: Positive ESI, as the amino group is readily protonated.

  • Scan Range: A suitable range to cover the expected molecular weight of the main compound and potential impurities (e.g., m/z 100-500).

Comparative Analysis of Impurity Profiles

By analyzing the mass spectrum of each peak separated by the HPLC, the molecular weight of each impurity can be determined. This information is invaluable for proposing the structure of unknown impurities.

Table 3: Hypothetical LC-MS Data for Impurities in a Sample of 4-Amino-6-bromonicotinaldehyde

Retention Time (min)Observed m/zProposed Impurity Structure
8.2123.054-Aminonicotinaldehyde (debrominated)
12.5200.96 / 202.964-Amino-6-bromonicotinaldehyde (Main Compound)
15.1214.94 / 216.94Over-brominated species (e.g., 4-Amino-2,6-dibromonicotinaldehyde)
Workflow for LC-MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis Prepare_Sample Prepare Sample Solution Inject_Sample Inject Sample into LC-MS Prepare_Sample->Inject_Sample Separate_Components Separate Components by HPLC Inject_Sample->Separate_Components Detect_Ions Detect Ions by MS Separate_Components->Detect_Ions Extract_Chromatogram Extract Total Ion Chromatogram (TIC) Detect_Ions->Extract_Chromatogram Analyze_Mass_Spectra Analyze Mass Spectrum of Each Peak Extract_Chromatogram->Analyze_Mass_Spectra Determine_MW Determine Molecular Weight of Impurities Analyze_Mass_Spectra->Determine_MW Propose_Structures Propose Impurity Structures Determine_MW->Propose_Structures

Caption: Workflow for impurity identification using LC-MS.

Comparison of Analytical Techniques

Table 4: Objective Comparison of HPLC, NMR, and MS for Purity Assessment

FeatureHPLCNMR SpectroscopyMass Spectrometry
Primary Function Separation and QuantificationStructural Elucidation and QuantificationMolecular Weight Determination and Structural Elucidation
Strengths High resolving power, excellent for quantifying known impurities, robust and reproducible.Provides unambiguous structural information, can quantify without a reference standard (qNMR).High sensitivity, excellent for identifying unknown impurities by molecular weight.
Limitations Requires a reference standard for identification and quantification, may not separate all impurities.Lower sensitivity than HPLC and MS, complex mixtures can lead to overlapping signals.Quantification can be challenging without standards, provides limited structural information on its own.
Best For Routine quality control, determining the percentage purity of the main component.Confirming the structure of the main compound, identifying and quantifying structurally distinct impurities.Identifying unknown impurities, confirming the molecular weight of the main compound and impurities.

Conclusion and Recommendations

The comprehensive purity assessment of synthesized 4-Amino-6-bromonicotinaldehyde necessitates a synergistic approach, leveraging the distinct advantages of HPLC, NMR, and MS.

  • For routine quality control and precise quantification of known impurities, a validated RP-HPLC method is the undisputed gold standard.

  • To confirm the identity and structure of the synthesized compound and to detect and quantify structurally diverse impurities, ¹H NMR is essential.

  • For the identification of unknown impurities and to gain further confidence in the molecular weight of all components, LC-MS is an invaluable tool.

By integrating the data from these three powerful analytical techniques, researchers and drug development professionals can build a comprehensive and robust purity profile for 4-Amino-6-bromonicotinaldehyde. This rigorous approach not only ensures the quality of the intermediate but also enhances the reliability and success of the subsequent stages of drug discovery and development. The protocols and comparative data presented in this guide provide a solid foundation for establishing a self-validating system for purity assessment in your laboratory, ultimately contributing to the integrity and safety of the final pharmaceutical product.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).
  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of medicinal chemistry, 57(22), 9220–9231. [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • YouTube. (2023). Bromo pattern in Mass Spectrometry. [Link]

  • Holzgrabe, U. (2010). Impurity profiling of amino acids?. Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1148-1155.
  • Gorog, S. (2000).
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline Q2(R2) Validation of Analytical Procedures. [Link]

  • Der Pharma Chemica. (2015). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. [Link]

  • National Center for Biotechnology Information. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. [Link]

  • MDPI. (2021). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling 4-Amino-6-bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, experience-driven protocols for handling 4-Amino-6-bromonicotinaldehyde (CAS No. 1060809-69-9). The procedures outlined here are designed not merely as a list of rules, but as a self-validating system of operations rooted in the chemical principles of the compound itself. Our objective is to empower you to work safely and effectively, transforming safety from a mandate into an instinct.

Hazard Assessment: Understanding the Molecule

Before donning any personal protective equipment (PPE), we must first understand the inherent risks posed by the chemical structure of 4-Amino-6-bromonicotinaldehyde. A thorough analysis of its functional groups provides the causal basis for our safety protocols.

  • Pyridine Core: The foundational pyridine ring is a known hepatotoxin and nephrotoxin in some derivatives.[1][2] Pyridine and its analogues can be absorbed through the skin and may cause systemic effects, including neurological symptoms and damage to the liver and kidneys upon prolonged or significant exposure.[2][3]

  • Halogenation (Bromine): The presence of a bromine atom increases the molecular weight and can enhance its persistence and potential for bioaccumulation. Halogenated aromatic compounds often exhibit increased toxicity and can be irritating to skin and mucous membranes. Waste streams containing this compound must be segregated as halogenated waste.[4]

  • Aldehyde Group: Aldehydes are frequently skin and respiratory sensitizers and irritants. The reactivity of the aldehyde functional group means it can readily interact with biological macromolecules, leading to irritation.

  • Amino Group: Aromatic amines are a class of compounds that require careful handling due to potential long-term health effects.

  • Physical Form: As a solid powder, the primary exposure risk during handling (such as weighing) is the generation of airborne dust, which can be inhaled or settle on surfaces, skin, and eyes.[5][6]

Based on analogous compounds like 6-Bromonicotinaldehyde, we must assume this compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[7]

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. The minimum required PPE is outlined below.[8]

Task / OperationEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport Safety GlassesNitrile GlovesLab CoatNot required in sealed containers
Weighing Solid Chemical Splash Goggles & Face ShieldDouble-layered Nitrile or Neoprene GlovesChemical-Resistant Lab CoatMandatory: Certified Fume Hood
Solution Preparation Chemical Splash GogglesDouble-layered Nitrile or Neoprene GlovesChemical-Resistant Lab CoatMandatory: Certified Fume Hood
Reaction Workup Chemical Splash Goggles & Face ShieldDouble-layered Nitrile or Neoprene GlovesChemical-Resistant Lab Coat & ApronMandatory: Certified Fume Hood
Waste Disposal Chemical Splash GogglesDouble-layered Nitrile or Neoprene GlovesChemical-Resistant Lab CoatMandatory: Certified Fume Hood
Detailed PPE Specifications
  • Eye and Face Protection : Due to the high risk of serious eye irritation from dust or splashes, chemical splash goggles that form a seal around the eyes are mandatory.[6][9] A full-face shield must be worn over the goggles when handling larger quantities (>1g) or during procedures with a high splash potential, such as reaction workups or solvent transfers.[10]

  • Hand Protection : Nitrile gloves are suitable for providing a barrier against incidental contact.[10] For prolonged handling or when submersion is possible, more robust gloves like neoprene or butyl rubber should be considered. Double-gloving is a strongly recommended practice to protect against tears and to allow for a clean outer glove to be removed without contaminating the inner glove. Always inspect gloves for holes or degradation before use.

  • Body Protection : A flame-resistant lab coat, fully buttoned, is the minimum requirement. For procedures involving larger volumes of solvents, a chemically resistant apron should be worn over the lab coat.[11] Do not wear shorts or open-toed shoes in the laboratory.[8]

  • Respiratory Protection : All handling of solid 4-Amino-6-bromonicotinaldehyde that could generate dust must be performed inside a certified chemical fume hood to prevent inhalation.[5][6] If a fume hood is not available, a NIOSH-approved half-mask or full-face respirator with organic vapor/acid gas cartridges and P100 particulate filters is required.[12]

Operational and Disposal Plans

A safe experiment is planned from start to finish, including disposal.

Step-by-Step Handling Protocol
  • Preparation : Before handling the compound, designate a specific work area within the fume hood. Cover the work surface with absorbent, disposable bench paper. Assemble all necessary equipment, solvents, and waste containers.

  • Donning PPE : Put on all required PPE as detailed in the table above, starting with the lab coat, then the inner gloves, goggles, face shield, and finally the outer gloves.

  • Weighing : Perform all weighing operations on a tared weigh boat inside the fume hood. Use a spatula to carefully transfer the solid, minimizing any disturbance that could create dust. Close the primary container immediately after dispensing.

  • Dissolution : Add solvent to the vessel containing the weighed solid slowly to avoid splashing. If the vessel needs to be moved outside the fume hood, ensure it is securely capped.

  • Decontamination : After handling is complete, wipe down the spatula and any affected surfaces within the fume hood with a suitable solvent (e.g., ethanol or isopropanol), collecting the wipes in the solid hazardous waste container.

  • Doffing PPE : Remove PPE in the reverse order it was put on, being careful to avoid cross-contamination. Remove outer gloves first, followed by the face shield and lab coat. Remove goggles, and finally, the inner gloves. Wash hands thoroughly with soap and water immediately after.[6]

Spill Management
  • Small Spill (in fume hood) : If a small amount of solid is spilled, gently cover it with fresh bench paper to prevent aerosolization. Lightly wet the paper with a suitable solvent, then carefully wipe up the spill from the outside in. Dispose of all contaminated materials in the designated solid hazardous waste container.

  • Large Spill : Evacuate the immediate area and alert laboratory personnel and the safety officer. Prevent entry to the area. Follow your institution's established emergency procedures.

Waste Disposal Workflow

Disposal of 4-Amino-6-bromonicotinaldehyde and associated materials must be handled with precision to ensure regulatory compliance and safety.

WasteDisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_rinsate Container Rinsing solid_waste Solid Waste (Contaminated PPE, wipes, weigh boats, silica gel) solid_container Labeled Halogenated Solid Waste Container solid_waste->solid_container liquid_waste Liquid Waste (Reaction mixtures, solvent washes) liquid_container Labeled Halogenated Liquid Waste Container (Keep sealed) liquid_waste->liquid_container sharps_waste Contaminated Sharps (Needles, broken glass) sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container disposal_pickup Arrange for Pickup by Environmental Health & Safety (EHS) solid_container->disposal_pickup liquid_container->disposal_pickup sharps_container->disposal_pickup empty_container Empty Reagent Bottle triple_rinse Triple-Rinse with Suitable Solvent empty_container->triple_rinse After use rinsate_collection Collect Rinsate triple_rinse->rinsate_collection rinsate_collection->liquid_container Add to waste

Caption: Waste Disposal Workflow for 4-Amino-6-bromonicotinaldehyde.

  • Chemical Waste : All waste containing this compound is considered hazardous. Because it contains bromine, it must be collected in a container specifically labeled for Halogenated Organic Waste .[4] Never mix it with non-halogenated waste.

  • Contaminated Materials : Any item that comes into direct contact with the compound, including gloves, weigh boats, pipette tips, and paper towels, must be disposed of in the designated solid halogenated waste container.

  • Empty Containers : The original reagent bottle is not considered empty until it has been triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[13] This rinsate must be collected and added to the halogenated liquid waste container.[13] Do not dispose of any chemical waste down the drain.[4][6]

By adhering to these scientifically grounded procedures, you build a framework of safety that protects you, your colleagues, and your research.

References

  • Safety Data Sheet - 6-Bromo-2-chloronicotinaldehyde . Angene Chemical. [Link]

  • UAH Laboratory Personal Protective Equipment . The University of Alabama in Huntsville. [Link]

  • Hazardous Substance Fact Sheet: Pyridine . New Jersey Department of Health. [Link]

  • 6-Bromonicotinaldehyde . Chemsrc. [Link]

  • Lab Safety Equipment & PPE . ChemTalk. [Link]

  • Safety Data Sheet: Pyridine . Carl ROTH. [Link]

  • Pyridine | Public Health Statement . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Examples of PPE for Various Dangerous Goods Classes . Storemasta. [Link]

  • Pyridine: general information . GOV.UK. [Link]

  • WASTE DISPOSAL MANUAL . University of Louisville, Department of Environmental Health and Safety (DEHS). [Link]

  • Personal Protective Equipment (PPE) . Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • How to Choose PPE for Chemical Work . Allan Chemical Corporation. [Link]

  • Chemical Waste Management Guide . Auburn University. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.